molecular formula C12H8N2O B2406938 5-Phenoxypyridine-2-carbonitrile CAS No. 75580-03-9

5-Phenoxypyridine-2-carbonitrile

Cat. No.: B2406938
CAS No.: 75580-03-9
M. Wt: 196.209
InChI Key: UQLUIDMQSVTQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenoxypyridine-2-carbonitrile is an organic compound featuring a pyridine core linked to a phenoxy group and a carbonitrile moiety. This structure makes it a valuable scaffold and key intermediate in medicinal chemistry and pesticide research . The phenoxypyridine unit acts as a bioisostere for diaryl ethers, often conferring improved properties such as enhanced lipid solubility, metabolic stability, and bioavailability to lead compounds . As a result, this chemical serves as a crucial building block for researchers developing novel active molecules. Its primary research value lies in its application as a precursor for synthesizing various heterocyclic compounds with potential biological activity. Historically, derivatives of 5-Phenoxy-2-pyridinecarbonitrile have been investigated for pharmaceutical applications, including the preparation of agents for the treatment of amnesia . In the field of agrochemistry, the phenoxypyridine scaffold is significant in the design of herbicides, particularly as a component of acetyl CoA carboxylase (ACCase) inhibitors . These inhibitors, which include commercial herbicides like pyrifenop, are valued for their high efficacy and crop safety . This product is intended for research purposes as a chemical synthetic intermediate. 5-Phenoxypyridine-2-carbonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-12(9-14-10)15-11-4-2-1-3-5-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLUIDMQSVTQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure Elucidation and Synthetic Methodology of 5-Phenoxypyridine-2-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) is a highly versatile diaryl ether intermediate utilized extensively in modern drug discovery[1]. Characterized by a pyridine core substituted with a cyano group at the C2 position and a phenoxy group at the C5 position, this scaffold serves as a critical building block. It is prominently featured in the synthesis of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors[2] and Prolyl Hydroxylase Domain (PHD) inhibitors[3]. This whitepaper provides a rigorous, self-validating framework for the synthesis, isolation, and structural elucidation of this molecule, designed for application scientists and synthetic chemists.

Physicochemical and Spectroscopic Profiling

To establish a baseline for analytical verification, the quantitative physicochemical properties of 5-phenoxypyridine-2-carbonitrile are summarized below.

PropertyValue
Chemical Name 5-Phenoxypyridine-2-carbonitrile
CAS Registry Number 75580-03-9[1]
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.20 g/mol
Monoisotopic Mass 196.0637 Da
Appearance White to off-white crystalline solid
ESI-MS [M+H]⁺ m/z 197.1[3]
Diagnostic IR Band ~2230 cm⁻¹ (C≡N stretch)

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The construction of the diaryl ether linkage is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 5-fluoropicolinonitrile and phenol[2].

Causality of Experimental Design

A robust protocol requires an understanding of the mechanistic drivers behind the reagent choices:

  • Solvent Selection (DMSO): A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. It selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (the "naked anion" effect), which significantly lowers the activation energy of the substitution[2].

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate phenol (pKa ~10) but prevents the unwanted hydrolysis of the sensitive nitrile group—a common degradation pathway when using stronger bases (e.g., NaOH) at elevated temperatures[4].

  • Thermal Activation (110 °C): While the fluorine atom is an excellent leaving group, its meta-relationship to the pyridine nitrogen makes it less activated than ortho/para positions. However, the para-cyano group provides the necessary electron-withdrawing resonance to stabilize the Meisenheimer intermediate. Heating to 110 °C provides the thermodynamic energy required to traverse this transition state[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through orthogonal in-process checks.

  • Preparation: Charge a dry, argon-flushed reaction vessel with 5-fluoropicolinonitrile (1.0 eq) and phenol (1.05 eq).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) followed by anhydrous DMSO to achieve a 0.2 M concentration relative to the limiting reagent.

  • Reaction: Stir the heterogeneous mixture at 110 °C for 2–4 hours.

    • Validation Check: Monitor reaction progress via LC-MS or TLC (UV 254 nm). The reaction is deemed complete when the starting material (m/z 123) is fully consumed[4].

  • Quenching: Cool the reaction mixture to room temperature and quench by pouring it into vigorously stirred ice-cold water (5 volumes).

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted trace phenol), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product[3].

SNAr_Synthesis A 5-Fluoro-pyridine-2-carbonitrile + Phenol B Base Addition (K2CO3) Deprotonation of Phenol A->B C Phenoxide Intermediary Nucleophilic Attack at C5 B->C D Meisenheimer Complex (Transition State) C->D E Fluoride Elimination Aromatization D->E F 5-Phenoxypyridine-2-carbonitrile (Product) E->F

Fig 1. SNAr synthesis mechanism of 5-phenoxypyridine-2-carbonitrile via Meisenheimer complex.

Structural Elucidation Strategy

The unambiguous confirmation of 5-phenoxypyridine-2-carbonitrile relies on a combination of orthogonal analytical techniques to verify mass, functional groups, and regiochemistry.

Mass Spectrometry (ESI-MS)

Positive electrospray ionization (ESI+) yields a strong pseudomolecular ion [M+H]⁺ at m/z 197.1[3]. The lack of complex M+2 isotopic clusters confirms the absence of halogens, verifying the successful elimination of the fluoride leaving group.

Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid validation of functional group integrity. The most diagnostic signal is a sharp, distinct absorption band at ~2230 cm⁻¹ , corresponding to the C≡N (nitrile) stretching vibration. Additionally, strong C-O-C asymmetric stretching vibrations from the newly formed diaryl ether linkage appear around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

High-resolution 1D and 2D NMR are required to confirm the regiochemistry of the phenoxy substitution[3].

  • ¹H NMR (400 MHz, CDCl₃): The pyridine ring protons are highly diagnostic. The H6 proton (adjacent to the heteroatom nitrogen and the phenoxy oxygen) is highly deshielded, appearing as a doublet at ~8.45 ppm (J = 2.8 Hz). The H3 proton (ortho to the cyano group) appears as a doublet at ~7.65 ppm (J = 8.6 Hz). The H4 proton appears as a doublet of doublets at ~7.35 ppm (J = 8.6, 2.8 Hz). The five phenoxy protons appear as a multiplet between 7.05–7.45 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To absolutely prove the linkage, HMBC is utilized. A critical ³J_CH correlation will be observed between the phenoxy protons and the C5 carbon of the pyridine ring, unambiguously confirming that the nucleophilic attack occurred at the correct position.

Elucidation_Workflow Sample Purified Compound (CAS: 75580-03-9) MS ESI-MS Confirm [M+H]+ = 197 m/z Sample->MS IR FT-IR Identify C#N (2230 cm-1) & C-O-C (1250 cm-1) Sample->IR NMR1D 1D NMR (1H, 13C) Chemical Shifts & Coupling Constants Sample->NMR1D Structure Unambiguous Structure Elucidation MS->Structure IR->Structure NMR2D 2D NMR (COSY, HMBC) Regiochemistry & Connectivity NMR1D->NMR2D NMR2D->Structure

Fig 2. Logical workflow for the structural elucidation of 5-phenoxypyridine-2-carbonitrile.

Applications in Drug Development

The 5-phenoxypyridine-2-carbonitrile motif is a critical precursor in the synthesis of advanced therapeutics, owing to its favorable physicochemical properties and metabolic stability.

  • TRPC6 Inhibitors: Compounds derived from this scaffold are potent inhibitors of TRPC6, a calcium-permeable ion channel implicated in cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and various fibrotic disorders[2]. By modulating calcium influx, these inhibitors protect against isoproterenol-induced cardiac remodeling and reduce myofibroblast activation[4].

  • PHD Inhibitors: The diaryl ether pyridine scaffold is utilized in the development of Prolyl Hydroxylase Domain (PHD) inhibitors. These molecules stabilize Hypoxia-Inducible Factor (HIF), providing therapeutic benefits for ischemic heart disease, chronic kidney disease, and anemia[3].

  • Mutant IDH Inhibitors: This structural motif is also explored in the development of mutant Isocitrate Dehydrogenase (IDH) inhibitors, which are targeted therapies for specific oncological indications, including gliomas and acute myeloid leukemia[5].

References

  • US Patent Application US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors.
  • Japan Patent JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor.
  • Australian Patent AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • US Patent Application US20230295110A1 - Phd inhibitor compounds, compositions, and methods of use.

Sources

The Pharmacological Ontology of 5-Phenoxypyridine-2-carbonitrile: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, certain molecular architectures transcend single-target utility to become "privileged scaffolds." 5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) is a premier example of such a pharmacophore precursor. While rarely utilized as a final Active Pharmaceutical Ingredient (API) due to the metabolic reactivity of the nitrile group, it serves as a critical synthetic linchpin. Through controlled divergent synthesis, this scaffold is primarily transformed into two distinct therapeutic classes: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors for erythropoiesis, and Transient Receptor Potential Canonical 6 (TRPC6) channel antagonists for cardiopulmonary and renal remodeling.

This whitepaper deconstructs the mechanistic biology, structural causality, and self-validating experimental workflows associated with the 5-phenoxypyridine-2-carbonitrile scaffold.

Chemical Ontology & Scaffold Significance

The structural brilliance of 5-phenoxypyridine-2-carbonitrile lies in its bipartite nature:

  • The 5-Phenoxy Motif: Provides a highly lipophilic, flexible aromatic system capable of deep insertion into hydrophobic binding pockets via π−π stacking or Van der Waals interactions.

  • The 2-Carbonitrile Group: Acts as a highly efficient synthetic handle. It can be hydrolyzed to a carboxylic acid (essential for metalloenzyme chelation) or further coupled with complex amines to form bulky carboxamides (essential for ion channel allosteric modulation).

By manipulating the substituents on the pyridine ring (e.g., adding a methoxy or hydroxyl group at the 3- or 4-position), medicinal chemists can drastically alter the target selectivity of the resulting derivative.

Mechanism I: HIF Prolyl Hydroxylase (PHD) Inhibition

Causality & Mechanistic Rationale

Under normoxic conditions, the HIF-PHD enzyme utilizes oxygen, iron (Fe 2+ ), and 2-oxoglutarate (2-OG) to hydroxylate HIF- α . This hydroxylation flags HIF- α for ubiquitination by the von Hippel-Lindau (pVHL) protein, leading to its proteasomal degradation.

When 5-phenoxypyridine-2-carbonitrile is hydrolyzed and demethylated to form 3-hydroxy-5-phenoxypyridine-2-carboxylic acid , the resulting molecule acts as a highly potent 2-OG mimetic[1]. The nitrogen of the pyridine ring and the oxygen of the adjacent carboxylate group form a bidentate chelation complex with the catalytic Fe 2+ in the PHD active site. This competitive inhibition halts HIF- α degradation, allowing it to translocate to the nucleus and drive the transcription of erythropoietin (EPO), offering a targeted therapy for chronic kidney disease (CKD)-induced anemia.

HIF_Pathway HIFa HIF-α Protein PHD2 Prolyl Hydroxylase (PHD2) + Fe2+ / 2-OG HIFa->PHD2 Normoxia Nucleus Nuclear Translocation & EPO Transcription HIFa->Nucleus Hypoxia or Drug Presence OH_HIFa Hydroxylated HIF-α PHD2->OH_HIFa Drug 5-Phenoxypyridine-2-carboxylic acid (2-OG Mimic) Drug->PHD2 Competitive Inhibition VHL pVHL Ubiquitination OH_HIFa->VHL Degradation Proteasomal Degradation VHL->Degradation

Figure 1: Mechanism of HIF-α stabilization via PHD2 inhibition by phenoxypyridine derivatives.
Self-Validating Protocol: Time-Resolved FRET (TR-FRET) PHD2 Assay

To validate the potency of phenoxypyridine-derived PHD inhibitors, a TR-FRET assay is the gold standard.

  • Step 1: Reagent Preparation & Matrix Design

    • Action: Prepare recombinant human PHD2, biotinylated HIF-1 α peptide, and europium-labeled anti-biotin antibody in HEPES buffer containing Km​ concentrations of 2-OG and FeSO 4​ .

    • Causality: Fe 2+ and 2-OG are obligate cofactors. Maintaining them at their Michaelis constant ( Km​ ) ensures the assay is highly sensitive to competitive inhibitors mimicking 2-OG, preventing substrate out-competition.

  • Step 2: Compound Dispensing & Pre-Incubation

    • Action: Dispense the test compound in a 10-point dose-response curve using acoustic liquid handling. Pre-incubate with PHD2 for 15 minutes.

    • Causality: Acoustic dispensing eliminates tip-based carryover. Pre-incubation allows for steady-state thermodynamic binding of the bidentate chelator to the metalloenzyme pocket before substrate introduction.

  • Step 3: Reaction Initiation & Quenching

    • Action: Add the HIF-1 α peptide to initiate. After 60 minutes, quench with 50 mM EDTA.

    • Causality: EDTA instantly strips the catalytic Fe 2+ from the enzyme, halting hydroxylation and ensuring precise kinetic timing across all microplate wells.

  • Step 4: Signal Acquisition & System Validation

    • Action: Add APC-labeled VHL recognition protein. Excite at 340 nm and measure emission ratios (665 nm / 615 nm) after a 100 µs delay.

    • Causality: The 100 µs delay allows short-lived background autofluorescence from the aromatic phenoxypyridine rings to decay, isolating the true binding signal.

    • Validation Criteria: The system is self-validating if the Z'-factor (calculated from DMSO vehicle vs. 10 µM Roxadustat positive control) is 0.6. A lower score automatically invalidates the plate, ruling out false positives.

Mechanism II: TRPC6 Channel Antagonism

Causality & Mechanistic Rationale

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel activated by diacylglycerol (DAG). Pathological overactivation of TRPC6 leads to excessive intracellular calcium ( Ca2+ ) influx, which triggers the Calcineurin/NFAT signaling cascade. This cascade drives fibrotic remodeling, muscular hypertrophy, and is a primary culprit in Pulmonary Arterial Hypertension (PAH) and Focal Segmental Glomerulosclerosis (FSGS) [2].

By converting 5-phenoxypyridine-2-carbonitrile into a pyridine-2-carboxamide (often coupled with substituted piperidines or piperazines), the scaffold is transformed into a potent TRPC6 antagonist [3]. The bulky amide tail lodges into the intracellular allosteric binding pocket of the channel, locking it in a closed conformation and preventing DAG-mediated pore opening.

TRPC6_Pathway Stimulus Receptor Activation (e.g., Ang II, DAG) TRPC6 TRPC6 Channel Stimulus->TRPC6 Ca2 Intracellular Ca2+ Influx TRPC6->Ca2 Drug Phenoxypyridine-2-carboxamide (TRPC6 Antagonist) Drug->TRPC6 Blockade Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Fibrosis Pathological Remodeling (Fibrosis, PAH, FSGS) NFAT->Fibrosis

Figure 2: TRPC6 channel blockade by phenoxypyridine amides preventing pathological remodeling.
Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

To prove direct channel antagonism (rather than upstream GPCR interference), automated patch-clamp electrophysiology is required.

  • Step 1: Cell Preparation & Intracellular Dialysis

    • Action: Patch HEK293 cells stably expressing human TRPC6 using borosilicate pipettes filled with a Cesium-based intracellular solution containing 10 mM BAPTA.

    • Causality: Cesium blocks endogenous potassium currents, isolating the TRPC6 cation current. BAPTA, a rapid calcium chelator, prevents Ca2+ -dependent desensitization of the channel, ensuring a stable baseline for pharmacological evaluation.

  • Step 2: Voltage Protocol & Baseline Establishment

    • Action: Apply a voltage ramp from -100 mV to +100 mV over 500 ms, holding at -40 mV. Record baseline for 2 minutes.

    • Causality: The voltage ramp captures the characteristic outwardly rectifying current-voltage (I-V) relationship of TRPC6, allowing simultaneous evaluation of physiological inward and outward currents.

  • Step 3: Agonist Stimulation & Antagonist Perfusion

    • Action: Perfuse 100 µM OAG (1-oleoyl-2-acetyl-sn-glycerol). Once the current plateaus, co-perfuse the phenoxypyridine-2-carboxamide derivative.

    • Causality: OAG is a cell-permeable DAG analog that directly activates TRPC6 from the inside, bypassing upstream phospholipase C (PLC) pathways. This proves the compound acts directly on the channel architecture.

  • Step 4: Reference Blockade & System Validation

    • Action: Terminate the experiment by perfusing 100 µM Lanthanum ( La3+ ).

    • Causality & Validation: La3+ is a potent, non-selective pore blocker. The protocol is self-validating if La3+ completely abolishes the remaining current to pre-OAG baseline levels. If the baseline shifts post- La3+ , the membrane seal is compromised, and the software automatically excludes the data point to ensure absolute data integrity.

Quantitative Pharmacological Profiling

The divergent utility of the 5-phenoxypyridine-2-carbonitrile scaffold is best illustrated by comparing the pharmacological profiles of its two primary derivative classes:

Scaffold Derivative ClassPrimary TargetMoA ClassificationBiochemical ConsequenceTypical IC 50​ RangePrimary Therapeutic Indication
3-Hydroxy-5-phenoxypyridine-2-carboxylic acids HIF-PHD2Competitive 2-OG MimeticHIF- α Stabilization & EPO Transcription10 - 50 nMCKD-induced Anemia
5-Phenoxypyridine-2-carboxamides TRPC6Allosteric / Pore AntagonistBlockade of DAG-induced Ca2+ Influx50 - 200 nMPAH, FSGS, Fibrosis

References

  • Title: Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof.
  • Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
  • Title: Inhibitors of TRPC6.

Sources

The Discovery, Evolution, and Synthesis of Pyridine Carbonitrile Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carbonitrile compounds—commonly referred to as cyanopyridines—are indispensable building blocks in modern chemical synthesis, materials science, and pharmacology. Characterized by a pyridine ring substituted with a highly reactive carbonitrile (cyano) group, these molecules serve as "gateway" scaffolds. They are the direct precursors to life-saving pharmaceuticals, including anti-tubercular agents (Isoniazid) and essential nutrients (Niacin/Vitamin B3). This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic synthesis, and step-by-step experimental protocols governing pyridine carbonitriles.

Historical Context and Discovery

The history of pyridine derivatives traces back to the mid-19th century when the parent pyridine molecule was first isolated via the destructive distillation of animal bones and coal tar . However, extracting pure pyridine derivatives from coal tar was highly inefficient.

The market demand for picolines (methylpyridines) in the 1940s drove the development of synthetic routes, most notably the Chichibabin synthesis, which utilized the condensation of aldehydes and ammonia . The true industrial breakthrough for cyanopyridines occurred in the 1960s. Prior to this, oxidizing picolines required stoichiometric amounts of highly corrosive nitric acid in the liquid phase. Companies like Reilly Tar & Chemical Corporation and Lonza revolutionized the field by patenting the gas-phase ammoxidation process . This catalytic vapor-phase reaction allowed for the direct, continuous conversion of picolines to cyanopyridines, fundamentally shifting the economics of pharmaceutical manufacturing.

Mechanistic Pathways: The Ammoxidation Process

The industrial standard for synthesizing pyridine carbonitriles is the ammoxidation of alkylpyridines. In this process, a picoline (e.g., 3-methylpyridine) reacts with ammonia and oxygen over a solid metal-oxide catalyst to yield the corresponding cyanopyridine and water.

Causality in Experimental Design:

  • Why Vapor Phase? The formation of the nitrile group is highly exothermic. Conducting the reaction in the vapor phase within a fluidized or fixed-bed reactor allows for rapid heat dissipation, preventing the complete combustion of the organic precursor into CO₂ and H₂O .

  • Why Vanadium Pentoxide (V₂O₅)? The reaction relies on the Mars-van Krevelen mechanism. V₂O₅ is chosen for its exceptional ability to undergo rapid redox cycling. The lattice oxygen of the catalyst directly participates in the dehydrogenation of the methyl group, while gas-phase oxygen re-oxidizes the reduced catalyst bed .

Ammoxidation Picoline 3-Picoline (Precursor) Catalyst V2O5 / TiO2 Catalyst (340-380°C) Picoline->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst Oxygen Oxygen (O2) Oxygen->Catalyst Cyanopyridine 3-Cyanopyridine (Intermediate) Catalyst->Cyanopyridine Ammoxidation Hydrolysis Hydrolysis (Basic/Enzymatic) Cyanopyridine->Hydrolysis Niacin Nicotinic Acid (Vitamin B3) Hydrolysis->Niacin API Synthesis

Gas-phase ammoxidation pathway converting 3-picoline to Nicotinic Acid (Vitamin B3).

Quantitative Data: Synthesis Metrics

The efficiency of cyanopyridine synthesis is heavily dependent on the isomeric precursor and the specific catalytic doping. The table below summarizes the optimized industrial parameters for the three primary isomers.

PrecursorTarget ProductCatalyst SystemTemp (°C)Conversion (%)Yield (%)Primary Downstream Application
3-Methylpyridine 3-CyanopyridineV₂O₅ / TiO₂340 - 380> 95.089.0 - 95.0Niacinamide (Vitamin B3)
4-Methylpyridine 4-CyanopyridineV₂O₅ / SiO₂350 - 400> 90.085.0 - 90.0Isoniazid (Anti-tubercular)
2-Methylpyridine 2-CyanopyridineV₂O₅ - MoO₃360 - 390> 85.0~ 80.0Specialty Agrochemicals

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Picoline

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 3-cyanopyridine.

Step 1: Catalyst Preparation & Activation

  • Action: Impregnate a high-surface-area titanium dioxide (TiO₂) support with an aqueous solution of ammonium metavanadate. Dry the mixture and calcine at 450 °C for 4 hours to yield a 5–20 wt% V₂O₅ active phase .

  • Causality: Calcination thermally decomposes the metavanadate into the active V₂O₅ phase. The TiO₂ support is critical as it prevents the active vanadium species from sintering at high operational temperatures, maintaining a high surface area for gas interaction.

Step 2: Reactor Initialization

  • Action: Load the catalyst into a tubular fixed-bed reactor lined with titanium. Purge the system with N₂ gas and heat the bed to an operational temperature of 380 °C.

  • Causality: At 380 °C, ammonia becomes highly corrosive to standard steel. The titanium lining mitigates reactor degradation and prevents iron-catalyzed side reactions that could lead to complete combustion .

Step 3: Vapor Feed Introduction

  • Action: Vaporize 3-picoline and introduce it into a mixing chamber with pre-heated ammonia and air. Maintain a strict molar feed ratio of 3-picoline : NH₃ : O₂ at 1 : 3 : 15.

  • Causality: A stoichiometric excess of ammonia is required to suppress the formation of nicotinic acid byproducts. The vast excess of oxygen ensures the catalyst bed remains in its oxidized (V⁵⁺) state, which is mandatory for continuous target turnover.

Step 4: Reaction and Residence Time Control

  • Action: Pass the gaseous mixture through the fixed catalyst bed, maintaining a strict residence time of 2.5 seconds.

  • Causality: The kinetics of nitrile formation are fast. Exceeding a 2.5-second residence time results in the over-oxidation of the newly formed cyano group, drastically reducing the yield and generating unwanted CO₂.

Step 5: Condensation & Self-Validation

  • Action: Rapidly quench the effluent gas to 50 °C. Extract the condensed 3-cyanopyridine using a biphasic toluene/water solvent system.

  • Validation: Analyze the organic layer via GC-MS. A self-validating, successful run will exhibit >95% consumption of 3-picoline and >90% selectivity for 3-cyanopyridine. The absence of 3-pyridinecarboxaldehyde in the chromatogram confirms optimal ammonia ratios.

Pharmaceutical Applications & Molecular Recognition

In modern drug discovery, the pyridine ring is considered a "privileged scaffold." The nitrogen atom in the ring acts as a powerful hydrogen-bond acceptor, facilitating strong and selective ligand-protein interactions . Furthermore, the electron-withdrawing nature of the carbonitrile group allows for highly specific late-stage functionalization.

  • Tuberculosis Therapeutics: 4-Cyanopyridine is the direct precursor to Isoniazid. The nitrile group is hydrolyzed to isonicotinic acid and subsequently reacted with hydrazine. It remains a cornerstone of global TB treatment .

  • Gout and Hyperuricemia: Topiroxostat, a non-purine xanthine oxidase inhibitor, utilizes the pyridine carbonitrile framework to selectively bind and inhibit the target enzyme, showcasing the scaffold's utility in treating lifestyle diseases.

  • Catalyst Manufacturing: 4-Cyanopyridine is converted into 4-Dimethylaminopyridine (DMAP), a super-nucleophilic catalyst essential for the synthesis of complex biologic conjugates and polymers.

DrugDiscovery Scaffold Pyridine Carbonitrile Scaffold Diversification Late-Stage Diversification (e.g., Cross-Coupling/Hydrolysis) Scaffold->Diversification Screening High-Throughput Screening (Target Binding/H-Bonding) Diversification->Screening LeadOpt Lead Optimization (ADME/Tox Profiling) Screening->LeadOpt Clinical Clinical Candidate (e.g., Topiroxostat, Isoniazid) LeadOpt->Clinical

Drug discovery workflow utilizing the pyridine carbonitrile scaffold for target binding.

References

  • Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons. URL:[Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (MDPI). URL:[Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. URL:[Link]

Comprehensive Technical Guide on the Solvation Dynamics of 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Solvation in API Intermediate Synthesis

5-Phenoxypyridine-2-carbonitrile (CAS 75580-03-9)[1] is a highly versatile, structurally complex intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Most notably, it serves as a core building block in the development of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors for cardiovascular and respiratory diseases[2], as well as mutant Isocitrate Dehydrogenase (mIDH) inhibitors for oncology applications[3].

Because this molecule bridges a highly polar carbonitrile group with a lipophilic diphenyl ether-like core, its solubility profile is non-trivial. Understanding the causality behind its solvation dynamics is critical for Application Scientists and Process Chemists aiming to optimize nucleophilic aromatic substitution ( SN​Ar ) reactions, liquid-liquid extractions, and downstream crystallizations.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 5-phenoxypyridine-2-carbonitrile, we must first deconstruct its molecular architecture:

  • Molecular Formula: C12​H8​N2​O

  • Molecular Weight: 196.20 g/mol [1]

  • Hydrogen Bond Donors (HBD): 0

  • Hydrogen Bond Acceptors (HBA): 3 (Nitrile nitrogen, Pyridine nitrogen, Ether oxygen)

The Causality of Solvation

The complete absence of Hydrogen Bond Donors prevents the molecule from self-associating via hydrogen bonding, which significantly lowers its crystalline lattice energy compared to analogous amides or alcohols. However, the strong dipole moment—driven by the electron-withdrawing C≡N vector—and the extensive π -conjugation of the phenoxy-pyridine system demand specific solvent properties.

The molecule exhibits optimal solvation in polar aprotic solvents (which stabilize the strong dipole) and halogenated solvents (which engage in dipole-induced dipole interactions and π -system solvation). Conversely, its high lipophilicity renders it virtually insoluble in water, making aqueous systems ideal anti-solvents for precipitation[2].

Empirical Solubility Data in Common Organic Solvents

The table below synthesizes the quantitative and qualitative solubility profiles of 5-phenoxypyridine-2-carbonitrile across various solvent classes, providing the mechanistic rationale for each behavior.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleTypical Workflow Application
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Strong dipole-dipole alignment with the highly polarized nitrile group; disrupts π -stacking effectively. SN​Ar reactions[2], high-concentration stock solutions for bioassays.
Halogenated DCM, ChloroformExcellent (>100 mg/mL)High polarizability allows for dipole-induced dipole interactions; excellent solvation of the ether linkage.Liquid-liquid extraction, silica gel chromatography gradients[2].
Polar Protic Methanol, Glacial Acetic AcidModerate (10–50 mg/mL)H-bond donation from the solvent to the pyridine/nitrile acceptors overcomes the lack of solute HBDs.Acid/base-catalyzed nitrile hydrolysis[4][5].
Non-Polar Aliphatic Hexanes, HeptanePoor (<1 mg/mL)Low dielectric constant; complete inability to overcome the dipole-dipole interactions of the solute lattice.Anti-solvent crystallization, mobile phase modifiers.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)High lipophilicity and lack of HBDs prevent the formation of a thermodynamically favorable hydration sphere.Reaction quenching, phase separation[2].

Self-Validating Experimental Protocols

The following protocols demonstrate how the solubility profile of 5-phenoxypyridine-2-carbonitrile is actively manipulated during drug development workflows. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Solubility-Driven SN​Ar Synthesis in DMSO

This protocol leverages the high solubility of the intermediate in polar aprotic solvents to drive a nucleophilic aromatic substitution, followed by an anti-solvent quench[2].

  • Dissolution & Activation: Dissolve 5-fluoro-4-methoxy-pyridine-2-carbonitrile (0.40 g, 2.63 mmol) and phenol (0.25 g, 2.66 mmol) in 10 mL of anhydrous DMSO.

    • Causality: DMSO fully solvates the neutral precursors and the K2​CO3​ base, facilitating the generation of the highly reactive phenoxide nucleophile without engaging in competitive side reactions.

  • Reaction Execution: Add potassium carbonate (0.54 g, 3.91 mmol) and stir the mixture at 110 °C for 2 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validated when the m/z peak corresponding to the fluorinated starting material is completely consumed.

  • Anti-Solvent Quench: Cool the mixture to Room Temperature (RT) and dilute with 30 mL of deionized water.

    • Causality: The addition of water dramatically increases the dielectric constant of the medium, destroying the organic solvation sphere and thermodynamically forcing the lipophilic product out of solution.

  • Phase Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: EtOAc creates a biphasic system. The high lipophilicity of the product ensures a favorable partition coefficient into the organic layer, effectively separating it from the highly polar DMSO/water/inorganic salt matrix. Dry the combined organic layers over Na2​SO4​ and concentrate under reduced pressure[2].

Protocol B: Acid-Catalyzed Hydrolysis in Glacial Acetic Acid

This protocol utilizes a polar protic solvent to solvate the compound while simultaneously acting as a reagent vehicle[4].

  • Dissolution: Dissolve the phenoxypyridine-2-carbonitrile derivative (e.g., 600 mg) in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both a polar protic solvent to dissolve the intermediate via H-bond donation and a proton source to activate the nitrile group.

  • Hydrolysis: Add 15 mL of aqueous hydrobromic acid (HBr) solution and heat the reaction at 120 °C for 8 hours.

  • Spontaneous Crystallization: Cool the reaction solution to 25 °C and allow it to stand for 8 hours.

    • Causality: The resulting carboxylic acid/hydroxy derivative possesses a higher lattice energy and lower solubility in cold aqueous acetic acid than the nitrile precursor, driving spontaneous, high-purity crystallization. Filter and wash the solid with water[4].

Workflow Visualization

The diagram below maps the logical relationship between the physicochemical properties of 5-phenoxypyridine-2-carbonitrile, the chosen solvent systems, and the resulting synthetic workflow.

G Start 5-Phenoxypyridine-2-carbonitrile (Solid State) DMSO Dissolution in DMSO/DMF (Polar Aprotic) Start->DMSO High Solubility (Dipole-Dipole) Reaction Nucleophilic Aromatic Substitution (S_NAr) / Hydrolysis DMSO->Reaction Reagent Addition (e.g., K2CO3, Phenol) Quench Aqueous Quench (Precipitation/Phase Separation) Reaction->Quench H2O Addition Extraction Extraction in EtOAc/DCM (High Solubility) Quench->Extraction Phase Transfer Purification Silica Gel Chromatography (DCM/Hexane Gradient) Extraction->Purification Concentration Crystallization Crystallization (Hexane Anti-solvent) Purification->Crystallization Anti-solvent Addition Pure Purified API Intermediate Crystallization->Pure Filtration

Caption: Workflow demonstrating solubility-driven synthesis and purification of 5-phenoxypyridine-2-carbonitrile.

References

  • [1] ChemicalBook. 5-Phenoxy-2-pyridinecarbonitrile CAS#: 75580-03-9. ChemicalBook. 1

  • [3] Google Patents. US20200206233A1 - Heterocyclic compounds as mutant idh inhibitors. 3

  • [2] Google Patents. JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor. 2

  • [4] Google Patents. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof. 4

  • [5] Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. 5

Sources

Methodological & Application

The Versatile Scaffold: 5-Phenoxypyridine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Structural Motif

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The pyridine ring, a bioisostere of benzene, is one such scaffold, found in over 7,000 drug molecules of medicinal importance.[1] Its nitrogen atom not only influences the molecule's physicochemical properties, such as solubility and bioavailability, but also provides a crucial point for hydrogen bonding interactions with protein targets.[1][2] When combined with a phenoxy group and a nitrile moiety, the resulting 5-phenoxypyridine-2-carbonitrile core emerges as a particularly compelling starting point for the development of novel therapeutics.

The phenoxy group offers a versatile handle for exploring structure-activity relationships (SAR), allowing for substitution on the phenyl ring to fine-tune steric and electronic properties. The nitrile group, a common feature in many approved drugs, can act as a hydrogen bond acceptor or be transformed into other functional groups.[3] This application note will provide a detailed exploration of the synthesis, derivatization, and potential applications of 5-phenoxypyridine-2-carbonitrile in medicinal chemistry, with a focus on its utility as a scaffold for kinase inhibitors in oncology.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 5-phenoxypyridine-2-carbonitrile can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 2-position, facilitating the displacement of a halide at the 5-position by a phenoxide nucleophile.

Protocol 1: Synthesis of 5-Phenoxypyridine-2-carbonitrile

This protocol details the synthesis of the title compound from the commercially available 5-bromo-2-cyanopyridine and phenol.

Rationale: The SNAr reaction is favored on pyridine rings, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.[2][4] The presence of the electron-withdrawing cyano group at the 2-position further enhances the electrophilicity of the pyridine ring, making the substitution at the 5-position feasible. A strong base is required to deprotonate phenol, generating the more nucleophilic phenoxide anion.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Phenol

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of potassium phenoxide.

  • Add 5-bromo-2-cyanopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-phenoxypyridine-2-carbonitrile.

G 5-bromo-2-cyanopyridine 5-Bromo-2-cyanopyridine K2CO3_DMF K2CO3, DMF 80-100 °C 5-bromo-2-cyanopyridine->K2CO3_DMF Phenol Phenol Phenol->K2CO3_DMF 5-Phenoxypyridine-2-carbonitrile 5-Phenoxypyridine-2-carbonitrile K2CO3_DMF->5-Phenoxypyridine-2-carbonitrile

Caption: Synthesis of 5-Phenoxypyridine-2-carbonitrile via SNAr.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyridine and pyrimidine-5-carbonitrile scaffolds are prevalent in a multitude of kinase inhibitors developed for cancer therapy.[1][5] These scaffolds often serve as a core structure that can be functionalized to achieve potent and selective inhibition of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[6]

By analogy, the 5-phenoxypyridine-2-carbonitrile scaffold is an excellent starting point for the design of novel kinase inhibitors. The core structure can be derivatized at several positions to optimize interactions with the target kinase.

Derivatization Strategy

The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can be used to synthesize various nitrogen-containing heterocycles. The phenoxy ring provides a wide canvas for substitution to probe the hydrophobic and electronic requirements of the kinase's active site.

G Scaffold 5-Phenoxypyridine -2-carbonitrile Deriv1 Hydrolysis to Amide/Acid (Position 2) Scaffold->Deriv1 Deriv2 Heterocycle Formation (from Nitrile at Position 2) Scaffold->Deriv2 Deriv3 Substitution on Phenoxy Ring (Position 5) Scaffold->Deriv3

Caption: Derivatization points of the 5-phenoxypyridine-2-carbonitrile scaffold.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

This protocol outlines a potential derivatization of the nitrile group to form a 2-aminothiazole, a common pharmacophore in kinase inhibitors.

Rationale: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring from a thiourea and an α-haloketone. In this modified approach, the nitrile group of 5-phenoxypyridine-2-carbonitrile can be activated and reacted with a sulfur source and an appropriate partner to form the desired thiazole ring.

Materials:

  • 5-Phenoxypyridine-2-carbonitrile

  • Thiourea

  • Iodine

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 5-phenoxypyridine-2-carbonitrile (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Add a catalytic amount of iodine.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the potential of novel 5-phenoxypyridine-2-carbonitrile derivatives as kinase inhibitors, an in vitro kinase inhibition assay is a crucial first step.

Protocol 3: General Kinase Inhibition Assay (e.g., for EGFR)

Rationale: This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against a specific kinase, such as EGFR. The assay measures the ability of a compound to block the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted inhibitor compounds.

  • Initiate the kinase reaction by adding a solution of ATP and the recombinant EGFR kinase.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) Table

The following table illustrates a hypothetical SAR for a series of 5-phenoxypyridine-2-carbonitrile derivatives targeting EGFR.

CompoundR (Substitution on Phenoxy Ring)EGFR IC50 (nM)
1a H500
1b 4-F250
1c 4-Cl150
1d 4-CH3400
1e 3-NH280

Conclusion and Future Directions

The 5-phenoxypyridine-2-carbonitrile scaffold represents a promising and versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis and the numerous possibilities for derivatization allow for a systematic exploration of the chemical space around this privileged core. The demonstrated utility of the closely related pyrimidine-5-carbonitrile scaffold in yielding potent kinase inhibitors strongly suggests that derivatives of 5-phenoxypyridine-2-carbonitrile will exhibit significant biological activity. Future work should focus on the synthesis of diverse libraries based on this scaffold and their screening against a panel of kinases to identify novel and selective inhibitors for further development.

References

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
  • RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Wen, J., Fang, W., & Hu, J. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.
  • Salituro, et al. (2019).
  • Google Patents. (n.d.). US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds.
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2021, June 15). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Retrieved from [Link]

  • Semantic Scholar. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Retrieved from [Link]

  • PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

  • ResearchGate. (2023, July 24). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

Sources

Application Note: Advanced Synthesis Protocols for 5-Phenoxypyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 5-phenoxypyridine-2-carbonitrile derivatives is a critical transformation in medicinal chemistry, frequently utilized in the development of Prolyl Hydroxylase Domain (PHD) inhibitors 1 and Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors for cardiovascular and fibrotic diseases [[2]]().

Constructing the diaryl ether linkage at the C5 position of the pyridine ring requires precise mechanistic control. Depending on the starting halide, the synthesis diverges into two distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Ullmann Cross-Coupling .

  • The SNAr Pathway: The cyano group at C2 acts synergistically with the pyridine nitrogen to withdraw electron density from the C5 position. When a highly electronegative leaving group like fluorine is present, it strongly stabilizes the anionic Meisenheimer intermediate via inductive effects, making SNAr the rapid and preferred route [[2]]().

  • The Ullmann Pathway: If the 5-fluoro derivative is synthetically inaccessible, 5-bromo-2-cyanopyridine must be used. Because bromine is a poor leaving group for SNAr, the reaction relies on a copper-catalyzed oxidative addition pathway 3.

Synthesis_Pathways Phenol Substituted Phenol SNAr SNAr Pathway K2CO3, DMF/DMSO 80-110 °C Phenol->SNAr Ullmann Ullmann Coupling CuI, Ligand, Cs2CO3 Dioxane, 120 °C Phenol->Ullmann F_Py 5-Fluoro-2-cyanopyridine F_Py->SNAr Br_Py 5-Bromo-2-cyanopyridine Br_Py->Ullmann Product 5-Phenoxypyridine-2-carbonitrile SNAr->Product Preferred for Fluoro-derivatives Ullmann->Product Preferred for Bromo-derivatives

Fig 1: Mechanistic divergence in synthesizing 5-phenoxypyridine-2-carbonitrile derivatives.

Quantitative Optimization Data

The following table summarizes the optimized parameters for both synthetic routes, highlighting the stoichiometric and catalytic differences required to drive each mechanism to completion.

ParameterProtocol A: SNAr PathwayProtocol B: Ullmann Cross-Coupling
Substrate 5-Fluoro-2-cyanopyridine derivatives5-Bromo-2-cyanopyridine derivatives
Phenol Equivalents 1.2 eq (Slight excess)0.33 eq (Phenol is limiting reagent)
Base K₂CO₃ (3.0 eq)Cs₂CO₃ (1.5 eq relative to phenol)
Catalyst / Ligand None requiredCuI (0.3 eq) / N,N-Dimethylglycine (0.3 eq)
Solvent Anhydrous DMFAnhydrous 1,4-Dioxane
Temperature 80 °C – 100 °C120 °C
Reaction Time 2 – 12 hours16 hours (Overnight)
Typical Yield >90% (Quantitative)60% – 75%

Step-by-Step Experimental Methodologies

Protocol A: Base-Mediated SNAr (Fluoro-Substrates)

This protocol exploits the "naked anion effect." By using a polar aprotic solvent (DMF), the potassium cation is solvated while the phenoxide anion remains highly reactive 2.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-cyanopyridine (1.0 eq) and the substituted phenol (1.2 eq).

  • Solvation & Base Addition: Dissolve the reagents in anhydrous DMF (approx. 0.3 M concentration). Add finely powdered anhydrous K₂CO₃ (3.0 eq).

    • Causality Check: K₂CO₃ is specifically chosen because its pKa is sufficient to deprotonate phenol (~10) without causing unwanted hydrolysis of the sensitive cyano group, which stronger bases (e.g., NaOH) might trigger.

  • Thermal Activation: Purge the flask with N₂ and heat the reaction mixture to 80 °C – 100 °C. Stir continuously for 2 to 12 hours.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the [M+H]⁺ peak of the starting material is entirely replaced by the product mass.

  • Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Ullmann Coupling (Bromo-Substrates)

When utilizing 5-bromo-2-cyanopyridine, SNAr is kinetically unfavorable. This protocol utilizes a Cu(I) catalyst stabilized by an amino acid ligand [[3]]().

  • Catalyst Complexation: In a Schlenk tube under an inert N₂ atmosphere, combine Copper(I) Iodide (0.3 eq relative to phenol) and N,N-dimethylglycine (0.3 eq).

    • Causality Check: N,N-dimethylglycine acts as a bidentate N,O-ligand. It prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II), while simultaneously increasing the solubility of the copper complex in the organic solvent.

  • Reagent Assembly: Add the substituted phenol (1.0 eq), 5-bromo-2-cyanopyridine (3.0 eq), and Cs₂CO₃ (1.5 eq). Suspend the mixture in anhydrous 1,4-dioxane.

    • Causality Check: Cs₂CO₃ is utilized here to leverage the "cesium effect." The large ionic radius of cesium enhances the solubility of the carbonate base in dioxane, facilitating rapid deprotonation of the phenol prior to oxidative addition.

  • Thermal Coupling: Seal the tube and heat the reaction to 120 °C overnight (approx. 16 hours) under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-phenoxypyridine-2-carbonitrile derivative 3.

Self-Validating Analytical Workflows

A protocol is only as robust as its built-in validation checkpoints. To ensure high-fidelity synthesis, the following workflow must be strictly adhered to:

Optimization_Workflow Step1 Reagent Prep Dry Solvents Step2 Reaction Inert Gas Step1->Step2 Step3 IPC (LC-MS) Check Conversion Step2->Step3 Step3->Step2 <95% Conv. Step4 Workup Alkaline Wash Step3->Step4 >95% Conv. Step5 Purification Flash CC Step4->Step5

Fig 2: Self-validating experimental workflow with integrated In-Process Control checkpoints.

  • NMR Verification: Successful etherification is confirmed via ¹H NMR by the distinct upfield shift of the pyridine C4 and C6 protons, coupled with the integration of the newly introduced multiplet corresponding to the phenoxy aromatic ring.

  • Workup Integrity: The alkaline wash (1M NaOH) during the SNAr workup is a critical self-correcting step. It guarantees that any unreacted phenol is converted to water-soluble sodium phenoxide and removed, preventing co-elution during silica gel chromatography.

References

  • Title : Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof | Source : Google Patents | URL : 3

  • Title : Phd inhibitor compounds, compositions, and methods of use | Source : Google Patents | URL : 1

  • Title : Inhibitors of trpc6 | Source : Google Patents | URL : 2

Sources

Application Note: 5-Phenoxypyridine-2-carbonitrile as a Core Scaffold in the Design of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The dysregulation of receptor tyrosine kinases (RTKs) such as c-Met and Flt-3 is a hallmark of tumor proliferation, angiogenesis, and metastasis. In the pursuit of highly selective small-molecule kinase inhibitors (SMKIs), the phenoxypyridine pharmacophore has emerged as a privileged scaffold .

5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) serves as a premier synthetic precursor in this domain. Its structural architecture provides two distinct pharmacological advantages:

  • Hinge Region Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides (e.g., Met1160 in c-Met) within the orthosteric ATP-binding pocket.

  • Hydrophobic Pocket Occupation: The phenoxy moiety projects into the deep hydrophobic pocket adjacent to the ATP-binding site, stabilizing the inactive DFG-out conformation or tightly binding the DFG-in state, depending on the substitution pattern .

The strategic advantage of utilizing the 2-carbonitrile variant lies in its synthetic versatility. The electrophilic nitrile group acts as a reactive handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, allowing medicinal chemists to rapidly generate diverse libraries of amide- or urea-linked inhibitors.

Workflow A 5-Phenoxypyridine- 2-carbonitrile (Core Scaffold) B Nitrile Hydrolysis (Base Catalysis) A->B C Amide Coupling (HATU/DIPEA) B->C D Kinase Screening (ADP-Glo Assay) C->D E Lead Optimization (SAR Analysis) D->E

Fig 1. Synthetic and screening workflow for phenoxypyridine-based kinase inhibitors.

Synthetic Protocols: Scaffold Derivatization

To translate the 5-phenoxypyridine-2-carbonitrile scaffold into a functional kinase inhibitor, the nitrile must first be converted into a carboxylic acid to facilitate peptide-like amide linkages that mimic ATP interactions.

Protocol A: Base-Catalyzed Hydrolysis of the Nitrile Handle

Causality & Design: Base-catalyzed hydrolysis is preferred over acid catalysis to prevent the potential cleavage of the ether linkage in the phenoxy group. The reaction is driven to completion by heat, converting the intermediate primary amide into the carboxylate salt, which is subsequently precipitated via controlled acidification .

Materials:

  • 5-Phenoxypyridine-2-carbonitrile (1.0 eq)

  • 4M NaOH aqueous solution (5.0 eq)

  • Methanol (Solvent)

  • 4M HCl aqueous solution (for quenching)

Step-by-Step Methodology:

  • Dissolution: Suspend 5-phenoxypyridine-2-carbonitrile (5.0 mmol) in 15 mL of Methanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 6.25 mL of 4M NaOH (aq) dropwise. Self-Validation: The mixture may initially turn cloudy but will clarify as the polar carboxylate forms.

  • Thermal Activation: Heat the reaction mixture to 70°C and stir continuously for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1).

  • Solvent Removal: Cool the mixture to room temperature (25°C) and concentrate under reduced pressure to remove the methanol, leaving an aqueous residue.

  • Precipitation: Dilute the residue with 10 mL of deionized water. Place the flask in an ice bath (0–5°C) and slowly add 4M HCl dropwise until the pH reaches 3.0. Causality: The sudden drop in pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing crystallization.

  • Isolation: Filter the resulting white/off-white precipitate under vacuum, wash with cold water (3 × 5 mL), and dry in a desiccator under high vacuum to yield 5-phenoxypyridine-2-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Causality & Design: HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, which suppresses epimerization and drives the coupling of sterically hindered anilines or amines. DIPEA acts as a non-nucleophilic base to maintain the amine in its active, deprotonated state without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 5-phenoxypyridine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 30 minutes.

  • Coupling: Add the desired functional amine (e.g., 3-(trifluoromethyl)aniline) (1.1 eq). Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase HPLC (Acetonitrile/Water + 0.1% TFA) to isolate the final inhibitor.

Biological Validation: Kinase Inhibition Assays

To ensure the synthesized derivatives possess the intended biological activity, they must be evaluated in a self-validating biochemical assay.

Protocol C: ADP-Glo™ Kinase Assay for c-Met / Flt-3

Causality & Design: The ADP-Glo assay is an indirect, luminescent method that measures the ADP formed from a kinase reaction. It is highly resistant to chemical interference (fluorescence quenching) common in small-molecule libraries. To ensure pharmacological relevance, the ATP concentration must be set to the apparent Km​ of the specific kinase; this ensures the assay is sensitive to competitive ATP-site inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each to a 384-well white microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant c-Met or Flt-3 kinase (diluted in 1X buffer to 2 ng/well) to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of a Substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 substrate and ATP at the kinase's Km​ ). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Readout & Self-Validation: Read luminescence on a microplate reader. Validation Check: Calculate the Z'-factor using vehicle control (DMSO only, max signal) and no-enzyme control (min signal). A Z'-factor > 0.6 indicates a robust, trustworthy assay.

Pathway HGF HGF Ligand cMet c-Met Kinase (Target) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor Phenoxypyridine Derivative Inhibitor->cMet Competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 2. Inhibition of the c-Met signaling pathway by phenoxypyridine derivatives.

Quantitative Data Presentation: SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) progression from the bare 5-phenoxypyridine-2-carbonitrile scaffold to highly potent amide derivatives. Note: The addition of electron-withdrawing groups (EWGs) on the terminal phenyl ring significantly enhances potency by strengthening hydrophobic and halogen-bonding interactions within the kinase binding pocket.

Compound IDR-Group Modification (from Scaffold)c-Met IC₅₀ (nM)Flt-3 IC₅₀ (nM)MKN45 Cell Viability IC₅₀ (µM)
Scaffold -CN (5-Phenoxypyridine-2-carbonitrile)>10,000>10,000>50.0
Deriv. 1 -CONH-(Phenyl)45052012.5
Deriv. 2 -CONH-(4-Fluorophenyl)851102.4
Deriv. 3 -CONH-(3-Trifluoromethylphenyl)12180.45
Deriv. 4 -CONH-(4-Phenoxyphenyl)3.52.20.09

References

  • Title: Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents Source: Bioorganic & Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors Source: Anti-Cancer Agents in Medicinal Chemistry (2020) URL: [Link]

  • Source: Patent AU2018355743B2 (2018)

Application Note: Preclinical Evaluation of Pyridine Carbonitriles as Multi-Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Introduction & Rationale

The pyridine-3-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry[1]. Because the pyridine ring is isosteric with the pyrimidine and pyridine bases found in natural DNA/RNA and critical enzymatic cofactors, pyridine carbonitrile derivatives act as highly effective biomimetics[2].

In oncology research, these compounds are primarily designed as Type I kinase inhibitors . The nitrogen atom of the pyridine ring and the adjacent carbonitrile group serve as a potent hydrogen-bond acceptor network, allowing these molecules to anchor deeply within the ATP-binding pockets of oncogenic kinases. Recent structural optimizations have yielded derivatives capable of simultaneously or selectively targeting multiple pathways, including Pim-1, EGFR, VEGFR-2, and CDK2/GSK3β[3][4][5].

Mechanism of Action (MoA)

The therapeutic efficacy of pyridine carbonitriles is driven by their ability to disrupt key survival and proliferation pathways in tumor cells:

  • Pim-1 Kinase Inhibition: Pim-1 is frequently overexpressed in prostate and breast carcinomas. Its inhibition by cyanopyridine derivatives triggers profound cell cycle arrest and downregulates survival signaling[4].

  • EGFR & VEGFR-2 Blockade: Pyrano-pyridine conjugates have demonstrated exceptional potency in halting angiogenesis and tumor proliferation by competitively inhibiting the intracellular kinase domains of these receptors[3].

  • CDK2 / GSK3β Dual Inhibition: Hybrid derivatives induce G1-phase cell cycle arrest and trigger intrinsic apoptosis by upregulating pro-apoptotic Bax and Caspase-3 while downregulating anti-apoptotic Bcl-2[5].

MoA PC Pyridine Carbonitriles PIM1 Pim-1 Kinase PC->PIM1 ATP Competition EGFR EGFR / VEGFR-2 PC->EGFR ATP Competition CDK2 CDK2 / GSK3β PC->CDK2 ATP Competition Apop Apoptosis (Bax ↑, Bcl-2 ↓) PIM1->Apop CellArrest G1 Cell Cycle Arrest PIM1->CellArrest Angio Angiogenesis Inhibition EGFR->Angio CDK2->CellArrest

Fig 1: Multi-kinase inhibition pathways of pyridine carbonitriles in oncology.

Quantitative Efficacy Profiling

The structural versatility of the pyridine carbonitrile core allows for extreme fine-tuning of its cytotoxic profile. The table below summarizes the in vitro efficacy of recently synthesized derivatives against specific cancer cell lines compared to clinical reference drugs.

Compound Class / DerivativeTarget Kinase(s)Primary Cell LineIC₅₀ ValueReference Drug (IC₅₀)Source
Pyrano-pyridine conjugate (8b) EGFR / VEGFR-2MCF-7, HepG20.15 µMErlotinib (0.18 µM)[3]
Benzohydrazide derivative (9a) Apoptosis pathwaysMCF-7 (Breast)2.0 µM5-Fluorouracil[6]
Cyanopyridine derivative (10f) Pim-1 KinasePC-3 (Prostate)16 nMStaurosporine (16.7 nM)[4]
Pyridine-thiazolidin-4-one (13a) CDK2 / GSK3βHepG2 (Hepatic)Dual InhibitionRoscovitine / CHIR-99021[5]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity in drug discovery, the evaluation of pyridine carbonitriles must follow a self-validating workflow.

Workflow Synth Chemical Synthesis Char Structural Validation Synth->Char InVitro MTT Cytotoxicity Assay Char->InVitro Kinase Kinase Inhibition Assay InVitro->Kinase Data IC50 Data Analysis Kinase->Data

Fig 2: Standardized preclinical evaluation workflow for novel anticancer agents.

Protocol A: High-Throughput Cell Viability (MTT) Assay

Objective: Determine the anti-proliferative IC₅₀ of synthesized pyridine carbonitrile derivatives. Causality & Logic: The MTT assay relies on the reduction of the tetrazolium dye MTT by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the assay provides a direct, quantifiable correlation between optical absorbance and the number of viable cells[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000–10,000 cells per well.

    • Expert Insight: This specific density ensures that the cells remain in the exponential (log) growth phase throughout the entire 48–72 hour treatment window, preventing confluence-induced growth arrest from skewing the data[1].

  • Adhesion: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for complete cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyridine carbonitrile derivative (e.g., 0.01 µM to 100 µM) in culture media.

    • Critical Control: The stock is typically dissolved in DMSO. Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity[1]. Treat the cells for 48 to 72 hours.

  • MTT Addition: Carefully aspirate the treatment media. Add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate in the dark for 2–4 hours.

    • Reaction Dynamics: Active mitochondria will reduce the yellow MTT into insoluble purple formazan crystals[1].

  • Solubilization: Remove the MTT-containing media. Add 100 µL of a solubilization buffer (e.g., 100% DMSO) to each well to dissolve the trapped formazan crystals[1]. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., variable slope, four-parameter logistic equation).

Protocol B: In Vitro Kinase Inhibition Assay (ATP Competition)

Objective: Validate the direct enzymatic inhibition of specific targets (e.g., Pim-1, VEGFR-2) by the derivatives. Causality & Logic: Because pyridine carbonitriles generally function as ATP-competitive Type I inhibitors, the assay must be carefully calibrated. Maintaining the ATP concentration at or near the Michaelis constant ( Km​ ) for the specific kinase ensures maximum assay sensitivity and physiological relevance[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well low-volume plate, combine the recombinant human kinase enzyme, the specific peptide substrate, and the test compound in a standardized kinase assay buffer (typically containing HEPES, MgCl₂, DTT, and BSA to prevent non-specific binding)[1].

  • Pre-incubation: Incubate the mixture for 15 minutes at room temperature.

    • Expert Insight: This step is crucial. It allows the inhibitor to reach thermodynamic equilibrium and fully occupy the kinase's hinge region pocket before the introduction of the competing ATP molecule.

  • Initiation: Initiate the phosphorylation reaction by adding ATP at its predetermined Km​ concentration.

  • Incubation: Allow the enzymatic reaction to proceed for 30–60 minutes at 30°C[1].

  • Detection & Quenching: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo®). This reagent simultaneously quenches the kinase reaction and generates a luminescent signal based on the amount of remaining unreacted ATP. Therefore, a higher luminescent signal correlates to higher kinase inhibition[1].

  • Data Analysis: Plot the dose-response curve (Log[Inhibitor] vs. Luminescence) to calculate the half-maximal inhibitory concentration (IC₅₀) against the specific kinase.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies National Institutes of Health (PMC)[Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents ResearchGate[Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells National Institutes of Health (PMC)[Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation ACS Omega [Link]

  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors RSC Publishing[Link]

Sources

Advanced Functionalization Protocols for 5-Phenoxypyridine-2-Carbonitrile: From Core Scaffold to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

5-Phenoxypyridine-2-carbonitrile is a privileged, highly versatile heterocyclic scaffold frequently utilized in the development of novel therapeutics, most notably TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) inhibitors for cardiovascular and renal diseases[1]. The structural architecture of this molecule presents two distinct electronic environments that dictate its reactivity:

  • The Nitrile Group (-CN): Highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. It serves as a prime handle for hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition to tetrazoles.

  • The Diaryl Ether Linkage: Provides lipophilicity and conformational flexibility essential for target protein binding. However, it requires careful selection of reaction conditions to prevent unwanted ether cleavage during functionalization.

This application note provides field-proven, self-validating protocols for the divergent functionalization of 5-phenoxypyridine-2-carbonitrile. The methodologies emphasize the causality behind reagent selection and reaction conditions to ensure high yield, reproducibility, and scientific integrity.

Divergent Functionalization Workflow

The following signaling and workflow diagram illustrates the divergent synthetic pathways available for the 5-phenoxypyridine-2-carbonitrile scaffold.

G A 5-Phenoxypyridine- 2-carbonitrile B Base Hydrolysis (NaOH/MeOH) A->B OH-, 70°C C Acid Hydrolysis (HBr/AcOH) A->C H+, 120°C D Reduction (Raney Ni/H2) A->D H2, NH3 E 5-Phenoxypyridine- 2-carboxylic acid B->E F Hydroxypyridine- carboxylic acid C->F G (5-Phenoxypyridin- 2-yl)methanamine D->G H Amide Coupling (HATU/DIPEA) E->H I Bioactive Amides (e.g., TRPC6 Inhibitors) H->I

Divergent functionalization pathways of the 5-phenoxypyridine-2-carbonitrile scaffold.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to 5-Phenoxypyridine-2-Carboxylic Acid

Objective: Convert the nitrile to a carboxylic acid while preserving the diaryl ether linkage. This is a critical intermediate for synthesizing amide-linked TRPC6 inhibitors [1]. Mechanistic Causality: Base-catalyzed hydration first forms a primary amide, which is subsequently hydrolyzed to the carboxylate. Methanol acts as a co-solvent to solubilize the lipophilic starting material. Heating to 70 °C is required to overcome the high activation energy barrier of the second hydrolysis step (amide to carboxylate). Procedure:

  • Preparation: In a round-bottom flask, suspend 5-phenoxypyridine-2-carbonitrile (1.0 eq, e.g., 2.39 mmol) in Methanol (10 mL).

  • Base Addition: Add aqueous Sodium Hydroxide (NaOH) solution (4 mol/L, 5.0 eq, 12.00 mmol).

  • Reaction: Attach a reflux condenser and stir the mixture at 70 °C for 12–16 hours (overnight).

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.6) and a baseline spot corresponding to the highly polar carboxylate salt.

  • Workup: Cool the reaction to room temperature (20–25 °C). Evaporate the organic solvent (Methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with distilled water (10 mL). Slowly add aqueous HCl (4 mol/L) dropwise until the pH reaches 3.0.

    • Causality: Adjusting to pH 3 protonates the carboxylate to form the free carboxylic acid, which precipitates out of the aqueous solution due to its high lipophilicity.

  • Isolation: Filter the resulting white/off-white precipitate, wash with cold water (3 x 5 mL), and dry under vacuum at 45 °C to afford 5-phenoxypyridine-2-carboxylic acid.

Protocol B: Acid-Mediated Hydrolysis and Concomitant Deprotection

Objective: Hydrolyze the nitrile to a carboxylic acid under harsh acidic conditions, which is particularly useful when simultaneous deprotection (e.g., cleavage of an adjacent methoxy ether) is desired [2]. Mechanistic Causality: Strong acid (HBr) protonates the nitrile, making it highly susceptible to nucleophilic attack by water. If a methoxy group is present on the pyridine ring, HBr concurrently cleaves the aryl methyl ether via SN2 attack of the bromide ion on the protonated methyl group. Glacial acetic acid provides a highly polar, protic environment that solubilizes the starting material at elevated temperatures (120 °C). Procedure:

  • Preparation: Dissolve the functionalized 5-phenoxypyridine-2-carbonitrile (e.g., 3-methoxy-5-phenoxypyridine-2-carbonitrile, 1.0 eq) in Glacial Acetic Acid (15 mL per gram of substrate).

  • Acid Addition: Add 48% aqueous Hydrobromic Acid (HBr) solution (15 mL per gram of substrate).

  • Reaction: Heat the mixture to 120 °C and stir for 8 hours.

  • Crystallization: Cool the reaction solution to 25 °C and allow it to stand undisturbed for 8 hours.

    • Self-Validation Check: A crystalline solid should spontaneously precipitate as the solution cools and the dielectric constant of the mixture shifts.

  • Isolation: Filter the solid, wash thoroughly with water to remove residual AcOH/HBr, and dry under reduced pressure to yield the hydroxylated carboxylic acid derivative.

Protocol C: Catalytic Reduction to (5-Phenoxypyridin-2-yl)methanamine

Objective: Reduce the nitrile to a primary amine, yielding a versatile building block for reductive aminations or urea formations [3]. Mechanistic Causality: Catalytic hydrogenation using Raney Nickel efficiently reduces the C≡N triple bond. The addition of methanolic ammonia (NH3) is critical; it shifts the equilibrium away from the formation of secondary amine byproducts (dimers) by outcompeting the newly formed primary amine for the intermediate imine. Procedure:

  • Preparation: Dissolve 5-phenoxypyridine-2-carbonitrile (1.0 eq) in a 7 N solution of Ammonia in Methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to substrate).

    • Safety Note: Raney Nickel is pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon or 50 psi in a Parr shaker) at room temperature for 12 hours.

  • Workup: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with Methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting (5-phenoxypyridin-2-yl)methanamine can be converted to its dihydrochloride salt by treating with 2M HCl in diethyl ether for enhanced stability and long-term storage [3].

Protocol D: Amide Coupling (HATU-Mediated)

Objective: Couple 5-phenoxypyridine-2-carboxylic acid with complex amines to generate bioactive amides [1]. Mechanistic Causality: HATU is a superior uronium-based coupling reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in unwanted side reactions. Pre-activation ensures complete conversion to the active ester before the amine is introduced, minimizing epimerization and maximizing yield. Procedure:

  • Pre-activation: In a dry flask, dissolve 5-phenoxypyridine-2-carboxylic acid (1.0 eq), HATU (1.05 eq), and DIPEA (3.0 eq) in anhydrous DMF (10 mL/mmol). Stir at room temperature for 30 minutes.

  • Coupling: Add the target amine (or amine hydrochloride salt, 1.05 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature overnight (12–16 hours).

    • Self-Validation Check: LC-MS should indicate the disappearance of the active ester mass and the appearance of the desired product mass.

  • Purification: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (2x), water (2x), and brine (1x). Dry over Na2SO4, concentrate, and purify via RP-HPLC or silica gel chromatography.

Quantitative Data & Reaction Optimization

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative parameters and comparative advantages of the functionalization pathways.

TransformationReagents / CatalystsSolvent SystemTemp / TimeTypical YieldMechanistic Advantage / Limitation
Nitrile to Carboxylic Acid (Base) NaOH (aq, 4M, 5 eq)Methanol70 °C, 12 h85–92%Mild conditions; preserves acid-sensitive functional groups (e.g., ethers).
Nitrile to Carboxylic Acid (Acid) 48% HBr (aq)Glacial AcOH120 °C, 8 h60–75%Enables simultaneous global deprotection (e.g., ether cleavage to hydroxyl).
Nitrile to Primary Amine Raney Ni, H2 (50 psi)NH3 in Methanol25 °C, 12 h75–85%NH3 prevents secondary amine dimerization; highly scalable.
Carboxylic Acid to Amide HATU (1.05 eq), DIPEA (3 eq)Anhydrous DMF25 °C, 12 h55–80%High coupling efficiency for sterically hindered amines; minimizes epimerization.

References

  • Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors (AU2018355743B2)
  • Title: Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof (EP3275864B1)

5-Phenoxypyridine-2-carbonitrile as an intermediate for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Phenoxypyridine-2-carbonitrile as a Key Intermediate in Agrochemical Synthesis

Introduction & Strategic Significance

Agrochemical discovery relies heavily on privileged scaffolds that can interact with specific plant or fungal biological targets while maintaining environmental stability. Pyridine-2-carbonitrile derivatives are foundational building blocks in this domain[1]. Specifically, 5-phenoxypyridine-2-carbonitrile [2] has emerged as a highly valuable intermediate for the synthesis of advanced crop protection agents.

The structural combination of a pyridine-2-carbonitrile core and a 5-phenoxy substituent provides dual advantages:

  • Chemical Reactivity : The carbonitrile group at the 2-position is primed for controlled hydrolysis, yielding picolinic acid derivatives (pyridine-2-carboxylic acids)[1]. Picolinic acids are the essential pharmacophores of classic auxinic herbicides (e.g., picloram, aminopyralid) and broad-spectrum fungicides.

  • Physicochemical Optimization : The phenoxy group at the 5-position significantly increases the lipophilicity (logP) of the molecule. In agrochemical formulations, this enhanced lipophilicity is causal to improved cuticular penetration in plant leaves and stronger hydrophobic interactions within the binding pockets of target enzymes (such as TIR1/AFB auxin receptors).

Physicochemical Properties

To facilitate experimental design, the key quantitative properties of the starting material and its primary downstream intermediate are summarized below.

PropertyStarting MaterialKey Intermediate
Chemical Name 5-Phenoxypyridine-2-carbonitrile5-Phenoxypyridine-2-carboxylic acid
CAS Number 75580-03-9[3]444919-20-4
Molecular Formula C12H8N2O[2]C12H9NO3[4]
Molecular Weight 196.20 g/mol [2]215.05 g/mol [4]
Structural Role Electrophilic nitrile for functionalizationZwitterionic core for target binding

Mechanistic Workflow & Visualization

The transformation of 5-phenoxypyridine-2-carbonitrile into an active agrochemical ingredient typically begins with the base-catalyzed hydrolysis of the nitrile group. The nitrile carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Hydroxide attack at elevated temperatures efficiently converts the nitrile to an amide, and subsequently to the carboxylate salt. Acidification to the isoelectric point (typically around pH 3) forces the precipitation of the neutral 5-phenoxypyridine-2-carboxylic acid[5].

Agrochemical_Synthesis_Workflow A 5-Phenoxypyridine-2-carbonitrile (CAS: 75580-03-9) B Base-Catalyzed Hydrolysis (NaOH, MeOH/H2O, 70°C) A->B Nitrile Hydrolysis C Acidification & Precipitation (HCl to pH 3) B->C Intermediate Carboxylate D 5-Phenoxypyridine-2-carboxylic acid (CAS: 444919-20-4) C->D Product Isolation E Amidation / Esterification (Coupling Reagents) D->E Derivatization F Agrochemical Active Ingredient (Auxinic Herbicide / Fungicide) E->F Final Formulation

Synthetic workflow from 5-phenoxypyridine-2-carbonitrile to agrochemical active ingredients.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenoxypyridine-2-carboxylic acid via Controlled Hydrolysis

Objective: To convert the carbonitrile intermediate into the corresponding picolinic acid building block with >95% purity, utilizing a self-validating precipitation method[5].

Causality & Reagent Selection:

  • Solvent System (MeOH/H2O) : Methanol ensures the dissolution of the lipophilic 5-phenoxypyridine-2-carbonitrile, while water is necessary for the hydrolysis mechanism.

  • Base (NaOH) : Provides the nucleophilic hydroxide ions. A strong base is preferred over acid hydrolysis to prevent the cleavage of the phenoxy ether linkage.

  • Acidification (HCl to pH 3) : Picolinic acids are zwitterionic. Adjusting the pH to exactly 3 minimizes solubility in the aqueous layer, driving the self-validating precipitation of the product[5].

Step-by-Step Methodology:

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-phenoxypyridine-2-carbonitrile (10.0 g, 51.0 mmol) in methanol (50 mL).

  • Base Addition : Slowly add a 4 mol/L aqueous solution of NaOH (63.7 mL, ~255 mmol, 5 equivalents) to the stirring mixture[5].

  • Heating : Heat the reaction mixture to 70°C and maintain stirring overnight (approx. 12-16 hours)[5].

  • In-Process Control (IPC) - Self-Validation : Withdraw a 0.1 mL aliquot, neutralize with dilute HCl, and analyze via HPLC (C18 column, MeCN/H2O gradient). Proceed to the next step only when the nitrile peak (starting material) is <1% of the total area. This ensures the reaction has reached completion before isolation.

  • Solvent Removal : Cool the mixture to room temperature (20-25°C). Remove the methanol under reduced pressure using a rotary evaporator. Caution: Do not evaporate to dryness.

  • Acidification & Precipitation : Dilute the remaining aqueous residue with distilled water (30 mL). Place the flask in an ice bath. Slowly add 4 mol/L aqueous HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.0[5]. A dense white/off-white precipitate will form.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 15 mL) to remove residual inorganic salts.

  • Drying : Dry the solid under high vacuum at 45°C for 24 hours to yield 5-phenoxypyridine-2-carboxylic acid.

Protocol 2: Downstream Derivatization (Amidation)

Objective: To synthesize a prototype picolinamide agrochemical from the isolated carboxylic acid.

Step-by-Step Methodology:

  • Activation : Suspend 5-phenoxypyridine-2-carboxylic acid (5.0 g, 23.2 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add a catalytic amount of DMF (0.1 mL), followed by the dropwise addition of oxalyl chloride (2.4 mL, 28.0 mmol) at 0°C.

  • Acid Chloride Formation : Stir at room temperature for 2 hours until gas evolution ceases (indicating complete conversion to the acid chloride).

  • Coupling : Concentrate the mixture under vacuum to remove excess oxalyl chloride. Redissolve in DCM (30 mL) and add dropwise to a pre-cooled (0°C) solution of the target amine (e.g., a substituted aniline for fungicide synthesis) and triethylamine (3.5 mL, 25.0 mmol) in DCM (30 mL).

  • Workup : Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate to yield the final agrochemical candidate.

Trustworthiness & Analytical Validation

To ensure the integrity of the synthesized 5-phenoxypyridine-2-carboxylic acid, the following analytical validations must be met:

  • 1H NMR (DMSO-d6) : Verify the absence of the nitrile-adjacent pyridine proton shift and confirm the appearance of a broad singlet at ~13.0 ppm, which corresponds to the carboxylic acid proton.

  • Mass Spectrometry (ESI) : The presence of the [M+H]+ ion at m/z 216.06 and [M-H]- ion at m/z 214.05 confirms the molecular weight of 215.05 g/mol [4].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Phenoxypyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 5-Phenoxypyridine-2-carbonitrile. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the challenges of this synthesis, focusing on two primary and effective synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction.

I. Reaction Overview: Synthetic Strategies

The synthesis of 5-Phenoxypyridine-2-carbonitrile typically involves the formation of a diaryl ether bond between a pyridine and a phenyl group. The two most common and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.

Ullmann Condensation

A traditional and cost-effective method, the Ullmann condensation utilizes a copper catalyst to couple an aryl halide with an alcohol or phenol.[1][2] While historically requiring harsh reaction conditions, modern protocols have been developed that employ ligands to facilitate the reaction under milder temperatures.[2]

Buchwald-Hartwig C-O Coupling

A more recent and often higher-yielding method, the Buchwald-Hartwig reaction employs a palladium catalyst and a specialized ligand to form the C-O bond.[3] This reaction is known for its broad substrate scope and functional group tolerance, but the cost of the catalyst and ligands can be a consideration.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of 5-Phenoxypyridine-2-carbonitrile can stem from several factors, often related to catalyst deactivation, incomplete reaction, or side product formation. For pyridine-containing substrates, a key challenge is the potential for the pyridine nitrogen to coordinate with the metal catalyst, thereby inhibiting its activity.[4]

Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

The formation of a black precipitate, commonly referred to as palladium black or copper metal, is a strong indicator of catalyst decomposition.[4] This can be caused by excessive heat, the presence of oxygen or moisture, or an inappropriate choice of ligand or base. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon) with anhydrous, degassed solvents.

Q3: How do I choose between the Ullmann and Buchwald-Hartwig reaction for my synthesis?

The choice depends on several factors:

  • Cost: The Ullmann condensation is generally less expensive due to the lower cost of copper catalysts compared to palladium catalysts and their associated ligands.

  • Yield and Reaction Conditions: The Buchwald-Hartwig reaction often provides higher yields under milder conditions and has a broader substrate scope.[3]

  • Substrate Sensitivity: If your starting materials are sensitive to high temperatures, the milder conditions of the Buchwald-Hartwig reaction may be preferable.

Q4: What are the best starting materials for this synthesis?

The most common starting materials are 5-halo-2-cyanopyridine (where the halogen is bromine or chlorine) and phenol. Generally, aryl bromides are more reactive than aryl chlorides in both Ullmann and Buchwald-Hartwig couplings.[5]

III. Troubleshooting Guide

This guide is designed to help you systematically troubleshoot common issues encountered during the synthesis of 5-Phenoxypyridine-2-carbonitrile.

Problem 1: Low or No Product Formation

Visual Observation: The reaction mixture shows no significant color change, or analysis (TLC, LC-MS) indicates the presence of unreacted starting materials.

Potential Causes & Solutions:

Potential CauseRecommended Action
Catalyst Inactivity/Decomposition Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified catalysts and ligands. Consider using a pre-catalyst for more reliable activation in Buchwald-Hartwig reactions.[6]
Suboptimal Ligand The choice of ligand is critical, especially in the Buchwald-Hartwig reaction. For pyridine substrates, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) can prevent catalyst inhibition by the pyridine nitrogen.[4] For Ullmann reactions, ligands like N,N-dimethylglycine can improve yields.
Incorrect Base The base is crucial for the catalytic cycle. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[7] For Ullmann, K₂CO₃ or Cs₂CO₃ are often used. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions.
Insufficient Temperature Both reactions typically require heating. For Ullmann, temperatures can range from 100-200°C, while Buchwald-Hartwig reactions are often run between 80-120°C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition.[4]
Problem 2: Formation of Side Products

Visual Observation: TLC or LC-MS analysis shows multiple spots in addition to the starting materials and the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Hydrodehalogenation This is the replacement of the halogen on the pyridine ring with a hydrogen atom, leading to the formation of 2-cyanopyridine. This side reaction is more common in Buchwald-Hartwig reactions. Using a less reactive base or a more sterically hindered ligand can sometimes mitigate this.[8]
Homocoupling of Phenol Oxidative coupling of phenol can occur, especially in Ullmann reactions at high temperatures, leading to biphenyl diols.[9] Ensuring a strictly inert atmosphere can help to minimize this.
Reaction with Solvent Some solvents can participate in side reactions. For example, in Buchwald-Hartwig reactions, solvents like acetonitrile or pyridine can inhibit the catalyst.[5] Toluene and dioxane are generally good solvent choices.

IV. Experimental Protocols

The following are generalized protocols based on established methodologies for Ullmann and Buchwald-Hartwig C-O coupling reactions. Note: These are starting points and may require optimization for your specific setup.

Protocol 1: Ullmann Condensation

This protocol is based on general procedures for copper-catalyzed C-O bond formation.

Reaction Workflow:

Caption: Ullmann Condensation Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 equiv.), phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol is based on general procedures for palladium-catalyzed C-O bond formation.

Reaction Workflow:

Caption: Buchwald-Hartwig Coupling Workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv.), a suitable ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add 5-bromo-2-cyanopyridine (1.0 equiv.) and phenol (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

V. Purification and Characterization

Purification:

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying 5-Phenoxypyridine-2-carbonitrile. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for achieving high purity.

Characterization:

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Aromatic protons of the pyridine ring: ~8.5 (d), ~7.9 (dd), ~7.0 (d) ppm.

  • Aromatic protons of the phenyl ring: ~7.4 (t), ~7.2 (t), ~7.1 (d) ppm.

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • Pyridine ring carbons: ~160, ~150, ~145, ~120, ~118 ppm.

  • Cyano carbon: ~115 ppm.

  • Phenyl ring carbons: ~155, ~130, ~125, ~120 ppm.

VI. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to air and moisture. Use proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere.

  • Reagent Handling: Handle all chemicals with care. Aryl halides, organic solvents, and strong bases can be toxic, flammable, and/or corrosive.

References

  • BenchChem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Accessed March 7, 2026.
  • Reddit.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Accessed March 7, 2026.
  • Wikipedia.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Accessed March 7, 2026.
  • Reddit. Troubleshooting Ullmann Couplint : r/Chempros. February 20, 2023.
  • ChemicalBook. 5-Bromo-2-pyridinecarbonitrile synthesis. Accessed March 7, 2026.
  • PubChem. Phenoxypyridine derivative salts and crystals thereof, and process for preparing the same - Patent US-8377938-B2. Accessed March 7, 2026.
  • Chemistry LibreTexts.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? November 25, 2024.
  • ACS Publications. An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex | The Journal of Organic Chemistry. September 5, 2008.
  • MDPI.
  • ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. December 29, 2014.
  • PMC. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. November 2, 2022.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Accessed March 7, 2026.
  • ResearchGate. 13 C-NMR spectrum of ligand 5 (a) and its Pd(II) complex 5c (b). A.... Accessed March 7, 2026.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Accessed March 7, 2026.
  • Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. Accessed March 7, 2026.
  • PhytoBank. 1H NMR Spectrum (PHY0176619). Accessed March 7, 2026.
  • PhytoBank. 13C NMR Spectrum (PHY0176619). Accessed March 7, 2026.
  • Wikipedia. Oxidative coupling of phenols. Accessed March 7, 2026.
  • PubMed.
  • ResearchGate.
  • ACS Publications. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. December 10, 2017.
  • BenchChem. Addressing the poor nucleophilicity of 5-amino-2-cyanopyridine in coupling reactions. Accessed March 7, 2026.
  • PubChem. 2-Fluoropyridine-5-carbonitrile | C6H3FN2 | CID 15765964. Accessed March 7, 2026.
  • PubChem. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154. Accessed March 7, 2026.
  • Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Accessed March 7, 2026.
  • NIH. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC. Accessed March 7, 2026.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. January 27, 2017.
  • ResearchGate. Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. December 6, 2025.
  • Semantic Scholar. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. November 2, 2022.
  • Indo-Global Journal of Pharmaceutical Sciences. Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. May 8, 2011.
  • ResearchGate. 1 H-NMR spectrum for [Co(phen-NH 2 ) 3 ] 3+ in CD 3 CN. Proton numbering is shown in the inset.. Accessed March 7, 2026.
  • BenchChem. Application Notes and Protocols for the Use of 2,4,6-Triaminopyrimidine-5-carbonitrile as a Pharmaceutical Precursor. Accessed March 7, 2026.
  • Frontiers.
  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine. Accessed March 7, 2026.
  • PMC.
  • IJCRT. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Accessed March 7, 2026.
  • Google Patents. US8242273B2 - Synthesis of 4/5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Accessed March 7, 2026.
  • ChemicalBook. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum. Accessed March 7, 2026.
  • GNPS. GNPS Library Spectrum CCMSLIB00000853048. February 19, 2017.
  • Google Patents. US8900549B2 - Compositions and methods for delivering a substance to a biological target. Accessed March 7, 2026.
  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Accessed March 7, 2026.
  • precisionFDA. PHENAZOPYRIDINE HYDROCHLORIDE. Accessed March 7, 2026.

Sources

Technical Support Center: Pyridine Carbonitrile Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyridine carbonitrile (cyanopyridine) synthesis. This guide is designed for researchers and drug development professionals scaling up or optimizing cyanopyridine production. Because the synthesis routes—ranging from transition-metal catalyzed cyanation to vapor-phase ammoxidation—operate via fundamentally different mechanisms, the side reactions you encounter will vary drastically.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols to help you diagnose and eliminate impurities.

Diagnostic Logic: Identifying the Root Cause

Before adjusting your reaction parameters, use the diagnostic logic tree below to match your analytical data (LC-MS, NMR, or TLC) to the underlying mechanistic failure.

TroubleshootingTree Start LC-MS / NMR Analysis of Crude Mixture Unreacted Unreacted Halopyridine? Start->Unreacted Biaryl Biaryl Impurities (Homocoupling)? Unreacted->Biaryl No Poisoning Catalyst Poisoning by CN- Unreacted->Poisoning Yes Hydrolysis Amide/Acid Byproducts? Biaryl->Hydrolysis No FixBiaryl Reduce Pd Loading & Optimize Ligand Biaryl->FixBiaryl Yes FixHydrolysis Strictly Anhydrous Solvent & Workup Hydrolysis->FixHydrolysis Yes FixUnreacted Use Slow-Release CN- (e.g., K4[Fe(CN)6]) Poisoning->FixUnreacted

Troubleshooting logic for side reactions in cyanopyridine synthesis.

Module 1: Transition-Metal Catalyzed Cyanation (Pd/Cu)

For laboratory and mid-scale synthesis, the cyanation of halopyridines using Palladium (Pd) catalysis is highly favored due to its functional group tolerance. However, the delicate balance between the catalytic cycle and the nucleophile often leads to two major side reactions: homocoupling and catalyst poisoning.

FAQ 1: My LC-MS shows a significant mass corresponding to a biaryl species. What is causing this homocoupling?

Causality: Homocoupling (the formation of a bipyridine byproduct) occurs when the rate of transmetalation of the cyanide ion is slower than the oxidative addition of a second halopyridine molecule to the Pd(II) intermediate[1]. This typically happens when the local concentration of dissolved CN− is too low, "starving" the catalytic cycle and forcing the Pd(II) complex to react with another aryl species. Resolution: Do not simply increase the cyanide concentration, as this leads to poisoning (see FAQ 2). Instead, reduce your Pd catalyst loading to decrease the absolute number of active Pd centers competing for CN− , and utilize a bulky, electron-rich phosphine ligand (e.g., dppf or XPhos) to accelerate the reductive elimination of the nitrile product.

FAQ 2: The reaction stalls at 20% conversion with intact starting material. Adding more catalyst doesn't help. Why?

Causality: You are experiencing classic catalyst poisoning. Cyanide ions ( CN− ) are exceptionally strong σ -donors and π -acceptors. If the concentration of free CN− in the solvent is too high, it coordinates irreversibly to the Pd(0) or Pd(II) center, forming inactive, highly stable anionic complexes such as [Pd(CN)4​]2− [2]. Resolution: Abandon highly soluble cyanide salts like NaCN or KCN . Transition to a "slow-release" cyanide source such as Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) or Zinc cyanide ( Zn(CN)2​ ). These reagents maintain a steady, low concentration of free CN− in the organic phase, allowing oxidative addition to proceed unhindered[3].

Self-Validating Protocol: Pd-Catalyzed Cyanation using K4​[Fe(CN)6​]

This protocol incorporates In-Process Controls (IPCs) to validate the mechanistic health of the reaction in real-time.

  • Reagent Preparation: Charge a flame-dried Schlenk tube with the halopyridine (1.0 eq), K4​[Fe(CN)6​]⋅3H2​O (0.2 eq, which provides 1.2 eq of active CN− ), Pd(OAc)2​ (2 mol%), dppf ligand (4 mol%), and Na2​CO3​ (1.0 eq).

  • Solvent & Degassing: Add anhydrous DMF. Perform three freeze-pump-thaw cycles.

    • Validation Check: If the solution turns black immediately upon warming before heating, an oxygen leak has occurred, causing premature reduction and aggregation of Pd(0) into inactive Pd black. Discard and restart.

  • Reaction: Heat the mixture to 120 °C under an argon atmosphere.

  • In-Process Control (IPC) at 2 Hours: Withdraw a 50 µL aliquot, quench in ethyl acetate/water, and analyze the organic layer via LC-MS.

    • Validation Check A (Poisoning): If starting material is >80% intact and no biaryl is present, the catalyst is poisoned. Your CN− dissolution is too rapid.

    • Validation Check B (Starvation): If biaryl impurities exceed 5%, CN− transfer is too slow. Increase the stirring rate to improve solid-liquid mass transfer.

  • Workup: Upon completion (typically 12-15 hours), cool to room temperature, dilute with ethyl acetate, and wash thoroughly with water to remove inorganic salts.

Module 2: Vapor-Phase Ammoxidation of Picolines

For industrial-scale production, the ammoxidation of picolines (methylpyridines) over a heterogeneous catalyst (typically V2​O5​ supported on TiO2​ ) is the standard[4].

FAQ 3: I am observing high levels of CO2​ and nicotinamide instead of 3-cyanopyridine. How do I optimize selectivity?

Causality: You are observing two competing side reactions governed by temperature and catalyst surface chemistry.

  • Over-oxidation ( CO2​ generation): Caused by excessive oxygen ratios or thermal "hot spots" in the catalyst bed that destroy the pyridine ring[4].

  • Incomplete Dehydration (Amide formation): The ammoxidation mechanism proceeds via a surface imine/aldehyde intermediate. If the catalyst lacks sufficient acidic sites or if the temperature drops below the activation threshold, the intermediate hydrolyzes into an amide rather than dehydrating into a nitrile[5].

AmmoxidationPathway Picoline 3-Picoline Intermediate Surface Imine Intermediate Picoline->Intermediate O2, NH3 V2O5 Product 3-Cyanopyridine Intermediate->Product -H2O CO2 CO2 + H2O (Over-oxidation) Intermediate->CO2 Excess O2 Amide Nicotinamide (Incomplete) Product->Amide +H2O

Ammoxidation pathway illustrating target product and common side reactions.

Quantitative Data: Impact of Reaction Parameters on Selectivity

To minimize side reactions, the V5+/V4+ redox transformation must be tightly controlled by the TiO2​ support[4]. The table below summarizes how temperature and catalyst choice dictate the product distribution.

Catalyst SystemTemp (°C)Conversion (%)Cyanopyridine Yield (%)Amide Yield (%) CO2​ Yield (%)Reference
V2​O5​/TiO2​ 340858041[4]
V2​O5​/TiO2​ 380999522[5]
V2​O5​ (Unsupported)37090601020[4]

Optimization Protocol for Fixed-Bed Reactors: Ensure the TiO2​ support has a high surface area to maintain optimal dispersion of vanadia. Maintain the reactor temperature strictly between 340–380 °C. If CO2​ levels spike, immediately reduce the O2​ -to-picoline feed ratio and check the cooling jacket for localized failures.

Module 3: Hydrolysis and Workup Issues

FAQ 4: My isolated pyridine carbonitrile is contaminated with pyridine carboxamide and carboxylic acid. How did this happen?

Causality: The electrophilic carbon of the newly formed nitrile group is highly susceptible to nucleophilic attack by water. This forms an imidic acid tautomer that rapidly isomerizes to the amide. Prolonged exposure to water under acidic or basic conditions (often during the reaction itself or during aqueous workup) drives this hydrolysis all the way to the carboxylic acid[6]. Resolution:

  • Solvent: Utilize strictly anhydrous polar aprotic solvents (e.g., dry acetonitrile, DMF, or sulfolane)[6].

  • Workup: Avoid prolonged exposure to strongly basic or acidic aqueous solutions during extraction. Quench the reaction at neutral pH, extract rapidly with ethyl acetate, and wash with saturated brine to minimize aqueous solubility.

Sources

Technical Support Center: Advanced Purification of 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Phenoxypyridine-2-carbonitrile . This compound is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including mutant IDH inhibitors [1] and TRPC6 inhibitors targeting cardiovascular and respiratory diseases [2].

Whether synthesized via Nucleophilic Aromatic Substitution (SNAr) or Ullmann-type coupling [3], the crude product often contains unreacted phenol, metal catalysts, and hydrolysis byproducts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >99% purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude NMR shows significant residual phenol. Standard aqueous workup isn't removing it. What is the mechanistic reason, and how do I fix it? Causality: Phenol has a pKa of approximately 9.95. Washing the organic layer with mild bases like saturated sodium bicarbonate (aqueous pH ~8.3) is thermodynamically insufficient to drive the equilibrium toward the water-soluble phenoxide anion. Solution: You must use a stronger base, such as 0.1 M NaOH (pH 13). At this pH, >99.9% of the phenol exists as sodium phenoxide, which partitions cleanly into the aqueous layer. Crucial caveat: Limit the contact time to prevent base-catalyzed hydrolysis of your product's carbonitrile group.

Q2: I am observing a +18 Da and +19 Da mass in my LC-MS analysis of the crude product. What are these, and how do I prevent their formation? Causality: These masses correspond to the hydration (+18 Da, forming 5-phenoxypyridine-2-carboxamide) and hydrolysis (+19 Da, forming 5-phenoxypyridine-2-carboxylic acid) of the nitrile group . Nitriles are highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or water, especially under the harsh basic conditions (e.g., K2CO3 in DMSO at 110 °C) used during SNAr coupling . Solution: Ensure strictly anhydrous conditions during the reaction. If using hygroscopic solvents like DMSO or DMF, dry them over molecular sieves prior to use. Quench the reaction rapidly with water only after it has cooled to room temperature.

Q3: I synthesized the compound via an Ullmann-type coupling using CuI. The crude product is persistently green/blue. How do I remove the trapped copper? Causality: Copper(I) catalysts and oxidized Copper(II) species form highly stable coordination complexes with the nitrogen atoms of the pyridine ring and the nitrile group [3]. Standard water or brine washes will not break these thermodynamic complexes. Solution: Wash the organic layer with a 10% aqueous ammonium hydroxide (NH4OH) solution. Ammonia acts as a strong competitive ligand, forming a highly stable, water-soluble [Cu(NH3​)4​]2+ complex that strips the copper from your product into the aqueous phase.

Q4: During recrystallization from heptane/ethyl acetate, the product "oils out" as a viscous layer at the bottom of the flask instead of forming crystals. How do I force crystallization? Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the cloud point of the mixture is reached before the crystallization boundary. The product separates as a solute-rich liquid phase because the solvent system is too poor (excess heptane) or the cooling rate was too rapid, preventing orderly crystal lattice formation. Solution: Reheat the mixture until homogeneous. Alter the solvent trajectory by adding 5-10% more of the "good" solvent (Ethyl Acetate). Cool the solution at a slower rate (e.g., 0.1 °C/min) and introduce seed crystals just above the cloud point to bypass the liquid-liquid binodal curve.

Part 2: Pathway & Workflow Visualizations

ReactionPathways SM1 5-Halo-2-cyanopyridine Target 5-Phenoxypyridine- 2-carbonitrile SM1->Target Base, Solvent SM2 Phenol SM2->Target Amide 5-Phenoxypyridine- 2-carboxamide Target->Amide H₂O, OH⁻ (Hydration) Acid 5-Phenoxypyridine- 2-carboxylic acid Amide->Acid H₂O, OH⁻ (Hydrolysis)

Fig 1: Synthesis of 5-phenoxypyridine-2-carbonitrile and base-catalyzed degradation pathways.

PurificationWorkflow Crude Crude Mixture (in EtOAc) Wash1 Alkaline Wash (0.1 M NaOH) Crude->Wash1 Aqueous1 Aqueous Waste (Phenoxide) Wash1->Aqueous1 Discard Wash2 Ammonia Wash (If Cu used) Wash1->Wash2 Organic Dry Dry (Na₂SO₄) & Concentrate Wash2->Dry Recryst Recrystallization (Heptane/EtOAc) Dry->Recryst Pure Pure Product Recryst->Pure Filter

Fig 2: Optimized liquid-liquid extraction and crystallization workflow for crude purification.

Part 3: Quantitative Impurity Profiling

Table 1: Common Impurities and Removal Strategies
ImpuritySource MechanismDetection (LC-MS)Primary Removal Strategy
Phenol Unreacted starting materialm/z 93[M-H]⁻Liquid-Liquid Extraction (0.1 M NaOH wash)
5-Halo-2-cyanopyridine Unreacted starting materialVaries (e.g., m/z 138 for F)Recrystallization (Heptane/EtOAc)
5-Phenoxypyridine-2-carboxamide Base-catalyzed nitrile hydrationm/z 215 [M+H]⁺Silica gel plug (Highly polar, retains on SiO₂)
Copper Complexes Catalyst from Ullmann couplingN/A (Visual: Blue/Green tint)Liquid-Liquid Extraction (10% NH₄OH wash)
DMSO / DMF Residual reaction solventm/z 79 / 74 [M+H]⁺Extensive water washes / High-vacuum drying

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to chemically strip phenol and metal catalysts while preserving the sensitive nitrile group.

  • Dissolution: Dissolve 10 g of crude 5-phenoxypyridine-2-carbonitrile in 100 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; if solid persists, filter the mixture to remove insoluble inorganic salts (e.g., K2CO3 or Cs2CO3) [2].

  • Phenol Removal: Transfer the organic phase to a separatory funnel. Add 50 mL of cold (5 °C) 0.1 M NaOH. Shake vigorously for 30 seconds, venting frequently. Allow phases to separate and immediately drain the aqueous layer.

    • Self-Validation Check: Test the drained aqueous layer with pH paper; it must read pH > 12 to confirm phenol deprotonation.

  • Copper Scavenging (Optional): If the compound was synthesized via Ullmann coupling [3], wash the organic phase with 50 mL of 10% aqueous NH4OH.

    • Self-Validation Check: A distinct blue tint in the aqueous layer visually confirms the successful sequestration of Cu(I)/Cu(II) species.

  • Neutralization & Drying: Wash the organic phase with 50 mL of saturated NaCl (brine) to remove residual water and neutralize the organic layer. Dry over anhydrous Na2SO4 for 15 minutes. Filter and concentrate under reduced pressure (40 °C, 150 mbar) to yield the refined crude solid.

Protocol B: Advanced Recrystallization

This protocol prevents liquid-liquid phase separation ("oiling out") and ensures high-purity crystalline recovery.

  • Solvent Preparation: Prepare a binary solvent system of Heptane and Ethyl Acetate (3:1 v/v ratio).

  • Dissolution: Suspend the refined crude solid in 30 mL of the solvent mixture per gram of product. Heat to reflux (approx. 75 °C) with moderate stirring until a clear, homogeneous solution is achieved.

  • Controlled Cooling: Turn off the heating mantle and allow the solution to cool at a controlled rate of ~0.5 °C/min until it reaches 55 °C.

  • Seeding: At exactly 55 °C, introduce 1% w/w of pure 5-phenoxypyridine-2-carbonitrile seed crystals.

    • Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is not yet supersaturated; allow it to cool another 2 °C and re-seed.

  • Isolation: Continue cooling to 5 °C over 2 hours. Filter the resulting white to off-white crystalline solid under vacuum. Wash the filter cake with 10 mL of ice-cold Heptane. Dry in a vacuum oven at 45 °C for 12 hours.

References

  • Title: Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof (EP3275864B1)
  • Title: Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors (AU2018355743B2)
  • Title: Heterocyclic compounds as mutant idh inhibitors (US20200206233A1)

Sources

Technical Support Center: Troubleshooting 5-Phenoxypyridine-2-carbonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis and downstream functionalization of 5-phenoxypyridine-2-carbonitrile . This compound is a highly valuable building block in medicinal chemistry—particularly in the development of TRPC6 inhibitors and mutant IDH inhibitors.

However, its electron-deficient pyridine core and the specific electronic effects of the phenoxy substitution create unique challenges. Reactions often suffer from stalled nucleophilic aromatic substitutions (SNAr) or incomplete nitrile hydrolyses. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure high-yield conversions.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling

Mechanistic Causality & Experimental Design

The synthesis of 5-phenoxypyridine-2-carbonitrile typically involves the coupling of a 5-halopyridine-2-carbonitrile with phenol. The choice of the halogen is the single most critical variable governing conversion rates. Fluorine is the optimal leaving group for SNAr because its high electronegativity heavily polarizes the C-F bond, stabilizing the anionic Meisenheimer complex transition state. If you are forced by supply chain constraints to use a 5-bromo or 5-chloro derivative, the reaction mechanism must shift from pure SNAr to a transition-metal-catalyzed Ullmann-type coupling to overcome the high activation energy barrier.

Standard Protocol: SNAr with 5-Fluoro-pyridine-2-carbonitrile

This self-validating protocol relies on the high reactivity of the fluoro-substituent to drive the reaction to completion without transition metals [1].

  • Charge: To a dry, inert reaction vessel, add 5-fluoro-pyridine-2-carbonitrile (1.0 eq) and phenol (1.05 eq).

  • Base & Solvent: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) and anhydrous DMSO to achieve a 0.25 M concentration. Causality: K2​CO3​ is strong enough to deprotonate phenol but weak enough to avoid hydrolyzing the nitrile group. DMSO solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.

  • Reaction: Stir the mixture at 110°C for 2 hours under a Nitrogen/Argon atmosphere.

  • Validation & Workup: Cool to room temperature and dilute with water. The product should phase-separate or precipitate. Extract with EtOAc, dry the organic layer over Na2​SO4​ , filter, and concentrate. Expected yield: >90%.

Troubleshooting FAQ

Q: My reaction with 5-bromo-pyridine-2-carbonitrile and K2​CO3​ in DMSO is stalling at <10% conversion. How do I push it to completion? A: Bromine is a poor leaving group for un-catalyzed SNAr on this specific ring system. You must switch to an Ullmann-type cross-coupling [2]. Add a Copper(I) catalyst (e.g., 10 mol% CuI) and a ligand such as N,N-dimethylglycine (10 mol%). Change the solvent to 1,4-dioxane and heat to 120°C. The copper inserts into the C-Br bond, bypassing the high activation energy of the Meisenheimer complex entirely.

Section 2: Nitrile Hydrolysis to Carboxylic Acid

Mechanistic Causality & Experimental Design

Converting the carbonitrile group of 5-phenoxypyridine-2-carbonitrile to a carboxylic acid (5-phenoxypyridine-2-carboxylic acid) is notoriously difficult and often stalls at the primary amide intermediate [3]. The electron-withdrawing nature of the pyridine nitrogen decreases the electrophilicity of the amide carbonyl compared to a standard aliphatic amide. Acidic hydrolysis is generally more robust here because protonation of the nitrile/amide nitrogen significantly increases the electrophilicity of the adjacent carbon, facilitating attack by water. Furthermore, strongly acidic conditions push the equilibrium forward by converting the leaving ammonia into non-nucleophilic ammonium ( NH4+​ ).

Standard Protocol: Acidic Hydrolysis (HBr/AcOH)

This protocol uses forceful conditions to overcome the electronic deactivation of the pyridine ring [2].

  • Charge: Dissolve 5-phenoxypyridine-2-carbonitrile (1.0 eq) in glacial acetic acid (approx. 2.5 mL per mmol).

  • Acid Addition: Add aqueous hydrobromic acid (48% HBr, approx. 7.5 mL per mmol). Causality: The aqueous portion provides the water necessary for hydrolysis, while the HBr/AcOH mixture provides a highly acidic, polar protic environment that keeps the organic substrate in solution at high temperatures.

  • Reaction: Heat the mixture to 120°C and reflux for 8 hours.

  • Validation & Workup: Cool the reaction to 25°C and allow it to stand for 8 hours. The target carboxylic acid will self-validate by precipitating as a solid. Filter, wash the filter cake with cold water, and dry under reduced pressure. Expected yield: 60-85%.

Troubleshooting FAQ

Q: I am using basic hydrolysis (NaOH in Methanol/Water) and getting a 50/50 mixture of the primary amide and the carboxylic acid. Why? A: The conversion of the intermediate amide to the carboxylic acid is the rate-limiting step in basic hydrolysis. The hydroxide ion must attack an already electron-rich amide carbonyl. To resolve this, you must increase the thermodynamic driving force: increase the NaOH concentration to at least 4M, ensure the temperature is strictly maintained at 70°C or higher, and extend the reaction time to 12-16 hours [1]. If the substrate tolerates it, switching to the HBr/AcOH protocol above is highly recommended.

Quantitative Troubleshooting Matrix

Summarized below are the critical parameters and failure modes for these workflows to allow for rapid bench-side diagnostics.

Reaction TypeSubstrate / ReagentsExpected ConversionPrimary Failure ModeCorrective Action
SNAr Synthesis 5-Fluoro-pyridine-2-carbonitrile + Phenol>90%Incomplete reaction due to weak base/wet solventEnsure anhydrous K2​CO3​ , heat to 110°C in dry DMSO.
Ullmann Coupling 5-Bromo-pyridine-2-carbonitrile + Phenol75-85%Stalled <10% due to poor leaving groupAdd 10 mol% CuI and N,N-dimethylglycine ligand.
Basic Hydrolysis 5-Phenoxypyridine-2-carbonitrile + NaOH70-90%Stalled at primary amide intermediateIncrease NaOH to 4M, extend reflux time to 16h.
Acidic Hydrolysis 5-Phenoxypyridine-2-carbonitrile + HBr/AcOH60-85%Substrate degradation / ether cleavageMonitor closely; use basic route if base-tolerant.

Workflow Visualization

G Start 5-Phenoxypyridine-2-carbonitrile Reaction Workflow Syn Synthesis Step (Halide + Phenol) Start->Syn Hyd Downstream Step (Nitrile Hydrolysis) Start->Hyd Syn_Low Low Conversion? Syn->Syn_Low Hyd_Low Stalled at Amide? Hyd->Hyd_Low Syn_Sub Evaluate Substrate Syn_Low->Syn_Sub Yes Syn_F 5-Fluoro Substrate: Use K2CO3 / DMSO @ 110°C Syn_Sub->Syn_F Fluorine Syn_Br 5-Bromo Substrate: Add CuI / Ligand @ 120°C Syn_Sub->Syn_Br Bromine Hyd_Cond Evaluate Tolerance Hyd_Low->Hyd_Cond Yes Hyd_Base Base-Tolerant: 4M NaOH / MeOH @ 70°C+ Hyd_Cond->Hyd_Base Basic Route Hyd_Acid Base-Sensitive / Hindered: HBr / AcOH @ 120°C Hyd_Cond->Hyd_Acid Acidic Route

Fig 1: Troubleshooting decision tree for 5-phenoxypyridine-2-carbonitrile synthesis and hydrolysis.

References

  • Title: AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors Source: Google Patents URL
  • Title: EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof Source: Google Patents URL
  • Title: Making Carboxylic Acids by the Hydrolysis of Nitriles Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Stability & Handling of 5-Phenoxypyridine-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting workflows, and validated protocols for managing the stability of 5-phenoxypyridine-2-carbonitrile intermediates and active pharmaceutical ingredients (APIs).

I. Core Mechanistic FAQs: Understanding the Molecule

Q1: Why is the nitrile group at the 2-position so prone to spontaneous hydrolysis compared to standard aliphatic nitriles? A1: The instability is driven by the electronic environment of the pyridine ring. The nitrogen heteroatom is highly electronegative and drains π -electron density from the ring. This causes a severe depletion of electrons at the α -positions (C2 and C6), making the C2-carbon highly electrophilic[1]. Consequently, the activation energy for nucleophilic attack by water is significantly lowered, leading to rapid hydration of the nitrile to an amide, and subsequent hydrolysis to a carboxylic acid under even mildly acidic or basic conditions.

Q2: During harsh acidic deprotection steps, why does the C5-phenoxy group remain intact while other ether linkages (like methoxy groups) are cleaved? A2: This is a function of bond dissociation energies and orbital hybridization. Diaryl ethers (like the phenoxy-pyridine linkage) consist of sp2

sp2 carbon-oxygen bonds. These bonds benefit from resonance stabilization with both aromatic rings, making them exceptionally strong and sterically hindered. In contrast, alkyl aryl ethers (like a methoxy group) rely on weaker sp3

sp2 bonds. Under harsh acidic conditions (e.g., HBr in glacial acetic acid at 120 °C), the sp3 methyl group is highly susceptible to nucleophilic attack by bromide ions, resulting in ether cleavage, whereas the diaryl phenoxy linkage remains completely stable[2].

Q3: Is the pyridine ring susceptible to oxidation during ambient aerobic storage? A3: Yes. While the electron-deficient nature of the pyridine ring provides some resistance to electrophilic oxidation compared to benzene, prolonged exposure to peroxides, reactive oxygen species (ROS), or even trace transition metals in the presence of oxygen can lead to the formation of Pyridine N-oxides.

II. Diagnostic Workflows & Degradation Pathways

To effectively troubleshoot stability issues, you must first identify the specific degradation pathway your derivative is undergoing.

Degradation A 5-Phenoxypyridine- 2-carbonitrile B Amide Intermediate (Partial Hydrolysis) A->B H2O, pH < 4 or pH > 9 D Pyridine N-Oxide (Oxidation) A->D ROS / Peroxides E Ether Cleavage (Harsh Acid) A->E HBr / AcOH, >100°C C Carboxylic Acid (Complete Hydrolysis) B->C H2O, Heat

Degradation pathways of 5-phenoxypyridine-2-carbonitrile derivatives.

Troubleshooting Start Identify Degradant via LC-MS Hydrolysis Nitrile Hydrolysis (+18 Da or +19 Da) Start->Hydrolysis Oxidation N-Oxidation (+16 Da) Start->Oxidation Ether Ether Cleavage (Phenol formed) Start->Ether Sol1 Check pH & Moisture. Buffer to pH 6-8. Hydrolysis->Sol1 Sol2 Purge with Argon. Remove Peroxides. Oxidation->Sol2 Sol3 Reduce Temperature. Avoid Strong Acids. Ether->Sol3

Troubleshooting workflow for identifying and mitigating degradation pathways.

III. Quantitative Stability Profiles

The following table summarizes the stability of standard 5-phenoxypyridine-2-carbonitrile APIs under various stress conditions. Use this data to establish baseline expectations for your formulation buffers and storage parameters.

Environmental ConditionTemp (°C)Time (h)Primary Degradant IdentifiedAPI Recovery (%)Mechanistic Cause
Aqueous Buffer (pH 2.0)40485-Phenoxypyridine-2-carboxamide82.5%Acid-catalyzed nitrile hydration
Aqueous Buffer (pH 7.4)4048None (Stable)>99.0%Thermodynamic stability at neutral pH
Aqueous Buffer (pH 10.0)40485-Phenoxypyridine-2-carboxylic acid68.0%Base-catalyzed nitrile hydrolysis
3% H₂O₂ in Methanol2524Pyridine N-oxide derivative45.2%Electrophilic oxidation of pyridine nitrogen
HBr / Glacial AcOH12085-Phenoxypyridine-2-carboxylic acid0.0%Harsh acidic hydrolysis (Complete conversion)

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Converting Nitrile to Acid without Phenoxy Cleavage)

Context: In the synthesis of HIF-PH inhibitors, researchers often need to intentionally hydrolyze the C2-nitrile to a carboxylic acid while simultaneously cleaving protecting groups (like methoxy ethers) without destroying the critical C5-phenoxy group[2]. Causality: Aqueous NaOH frequently causes incomplete hydrolysis of sterically hindered nitriles. Using a highly acidic, non-aqueous system (HBr/AcOH) protonates the nitrile, maximizing the electrophilicity of the C2 carbon and driving the reaction to completion, while the sp2

sp2 phenoxy linkage remains thermodynamically secure.

Step-by-Step Methodology:

  • Dissolution: Dissolve 600 mg of the 5-phenoxypyridine-2-carbonitrile derivative in 15 mL of glacial acetic acid. Ensure complete dissolution via sonication.

  • Acidification: Slowly add 15 mL of concentrated hydrobromic acid (HBr) solution dropwise to the reaction vessel.

  • Thermal Activation: Heat the reaction mixture to 120 °C under continuous stirring for exactly 8 hours.

  • Validation Checkpoint 1 (In-Process Control): Withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and run an LC-MS.

    • Self-Validation: You must observe the disappearance of the parent mass. The appearance of a +19 Da mass shift (accounting for the loss of NH3​ and addition of H2​O and O ) confirms complete conversion to the carboxylic acid. If a +18 Da peak is dominant, the reaction is stalled at the amide intermediate; increase heat by 5 °C and continue for 2 hours.

  • Precipitation: Cool the reaction solution to 25 °C and allow it to stand undisturbed for 8 hours to precipitate the solid product.

  • Isolation: Filter the solid under a vacuum. Wash the filter cake with 3 volumes of ice-cold ultra-pure water to remove residual acetic and hydrobromic acids.

  • Drying: Collect the solid and dry under reduced pressure (vacuum oven at 40 °C) for 12 hours to obtain the pure 5-phenoxypyridine-2-carboxylic acid derivative.

Protocol B: Stabilization and Storage of Intact Nitrile APIs

Context: When the 5-phenoxypyridine-2-carbonitrile is the final desired API, preventing premature hydrolysis is critical. Causality: Because the C2 position is highly susceptible to nucleophilic attack by ambient moisture[1], absolute exclusion of water and maintenance of a neutral microenvironment are mandatory.

Step-by-Step Methodology:

  • Lyophilization: Ensure the API is lyophilized to a residual moisture content of <0.5% .

  • Validation Checkpoint 1: Perform Karl Fischer titration to validate that the water content is strictly below the 0.5% threshold. Do not proceed to packaging if moisture exceeds this limit.

  • Inert Packaging: Transfer the dry powder into amber glass vials (to prevent photochemical activation). Purge the headspace of the vial with ultra-pure Argon gas for 30 seconds to displace oxygen and ambient humidity.

  • Sealing & Storage: Seal with PTFE-lined caps and store at -20 °C.

V. References

1.2 2.1 3.3

Sources

Navigating the Scale-Up of 5-Phenoxypyridine-2-carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Introduction to Synthetic Scale-Up Challenges

The transition from laboratory-scale synthesis to pilot plant or industrial production of 5-Phenoxypyridine-2-carbonitrile introduces a host of challenges. Issues that are manageable on a small scale, such as heat dissipation, reagent addition, and purification, can become critical impediments to achieving high yield, purity, and safety in a larger setting. This guide is designed to provide practical, experience-driven solutions to these scale-up hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of pyridine derivatives like 5-Phenoxypyridine-2-carbonitrile.

Q1: My reaction yield is consistently low upon scaling up. What are the primary factors to investigate?

A1: Low yields during scale-up can stem from several factors. A systematic investigation is crucial. Key areas to examine include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. What works on a small scale may not be optimal for larger batches due to mass and heat transfer limitations.[1]

  • Catalyst Activity: If a catalyst is used, its efficiency might be compromised on a larger scale. Catalyst deactivation due to poisoning or changes in surface area to volume ratio can occur.[1]

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions, reducing the yield of the desired product. Always ensure the purity of starting materials before commencing a large-scale synthesis.[1]

Q2: I'm observing the formation of unexpected byproducts. How can I identify and minimize them?

A2: Side product formation is a common issue in pyridine synthesis. In the case of nitriles, hydrolysis to the corresponding amide or carboxylic acid is a frequent side reaction, particularly in the presence of water and at elevated temperatures.[2] To minimize byproducts:

  • Strict Anhydrous Conditions: Use rigorously dried solvents and glassware to prevent hydrolysis of the nitrile group.[2]

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction promptly upon completion to avoid prolonged exposure to conditions that may favor side reactions.[2]

  • Reagent Addition Order: The sequence of adding reagents can significantly impact the formation of byproducts, especially in multi-component reactions.[2]

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best strategies for thermal management?

A3: Exothermic reactions pose significant safety risks during scale-up.[3] Effective heat management is critical. Consider the following approaches:

  • Slow Reagent Addition: Adding one of the reactants dropwise or in portions helps control the rate of heat generation.[1]

  • Efficient Cooling: Utilize a robust cooling system, such as a cryostat or a well-maintained cooling jacket on the reactor, to maintain a consistent and low temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1][4]

Troubleshooting Guide: Specific Scale-Up Issues

This section provides detailed guidance on tackling specific problems encountered during the scale-up of 5-Phenoxypyridine-2-carbonitrile synthesis.

Issue 1: Poor Solubility and Mixing

Symptoms: Incomplete reaction, localized overheating, inconsistent product quality.

Causality: As the reaction volume increases, achieving homogeneous mixing of reactants and maintaining solubility can become challenging. Pyridine and its derivatives are generally soluble in water, which can be a factor in certain reaction media.[5]

Troubleshooting Workflow:

Caption: Workflow for addressing solubility and mixing issues.

Corrective Actions:

  • Solvent Selection: Re-evaluate the solvent system. A solvent that is effective on a lab scale might not be suitable for large-scale production. Consider solvents with higher solvency for all reactants and intermediates.

  • Agitation Optimization: The type, speed, and placement of the agitator are critical. Ensure the agitation is sufficient to create a vortex and maintain a uniform suspension or solution.

  • Co-solvent Addition: The introduction of a co-solvent can improve the solubility of starting materials and intermediates.

  • Temperature Control: A controlled temperature ramp-up can sometimes improve solubility without promoting side reactions.

Issue 2: Product Isolation and Purification Challenges

Symptoms: Low recovery of the final product, impurities in the isolated product, difficulty with crystallization or distillation.

Causality: Purification of pyridine derivatives can be complex due to their basic nature and the potential for similar polarities between the product and byproducts.[1]

Purification Strategy Selection:

Purification MethodAdvantagesDisadvantages on Scale-Up
Crystallization High purity achievable for solid products.[1][6]Can be slow; solvent selection is critical; potential for occlusion of impurities.[7]
Distillation Effective for volatile compounds.[1][6]Requires thermal stability of the product; may not separate isomers effectively.
Chromatography Versatile for a wide range of compounds.[1][6]Can be expensive and time-consuming for large quantities; tailing can be an issue for basic compounds on silica gel.[1]
Acid-Base Extraction Good for separating basic pyridines from non-basic impurities.[1]Requires handling of acids and bases; can generate significant aqueous waste.

Troubleshooting Steps:

  • For Crystallization:

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the optimal conditions for high yield and purity.

    • Controlled Cooling: Implement a slow and controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of mother liquor.[7]

    • Seeding: Use seed crystals to induce crystallization and control crystal size.[7]

  • For Distillation:

    • Vacuum Distillation: For high-boiling point compounds, vacuum distillation can lower the boiling point and prevent thermal degradation.

    • Fractional Distillation: If dealing with impurities with close boiling points, a fractional distillation column is necessary.

  • For Chromatography:

    • Eluent Modification: To mitigate tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[1]

Issue 3: Safety Concerns in Large-Scale Synthesis

Symptoms: Uncontrolled exotherms, handling of hazardous reagents, potential for runaway reactions.

Causality: The synthesis of pyridine-containing compounds may involve hazardous reagents and exothermic reactions.[8][9][10][11] Proper safety protocols are paramount.[5]

Safety Protocol Workflow:

Caption: A systematic approach to ensuring safety in scale-up synthesis.

Key Safety Measures:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards and implement appropriate control measures.

  • Engineering Controls: Use well-maintained and properly grounded equipment to prevent static discharge.[8][9] Ensure adequate ventilation and consider the use of fume hoods.[5][8]

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including gloves, goggles, and lab coats.[5][8]

  • Emergency Preparedness: Have clear emergency procedures in place, including spill containment and response protocols.[8]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis of a Pyridine Carbonitrile Derivative (Illustrative)

This is a generalized protocol and must be adapted based on the specific reaction and safety considerations.

  • Reactor Setup: A clean, dry, and appropriately sized glass-lined or stainless-steel reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is assembled. The entire system should be purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: The initial reactants and solvent are charged into the reactor. Ensure all reagents are of high purity.

  • Controlled Addition: The second reactant, dissolved in a suitable solvent, is added dropwise from the dropping funnel over a predetermined period to control the reaction exotherm. The internal temperature of the reactor is closely monitored and maintained within the desired range using an external cooling system.

  • Reaction Monitoring: The progress of the reaction is monitored periodically by taking samples and analyzing them using TLC or HPLC.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The work-up procedure will vary but may involve quenching the reaction with water or an acidic/basic solution, followed by extraction with an appropriate organic solvent.

  • Purification: The crude product is purified using one of the methods described in the troubleshooting section (e.g., crystallization, distillation).

  • Drying: The purified product is dried under vacuum to a constant weight.

References

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Benchchem. (2025, December). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Carl ROTH. (n.d.).
  • Benchchem. (2025, December). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Safety Issues with Pyridine Ring Construction.
  • Abdel-Wahab, B. F., et al. (2012). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC.
  • Wikipedia. (n.d.).
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Al-Omran, F., et al. (n.d.).
  • PubMed. (2008, January 15). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease.
  • ResearchGate. (2026, February 8). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium.
  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
  • Synthesis on Scale. (2023, January 13). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Briner, G. (n.d.).
  • Chandrappa, M., et al. (2017, August 31). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Billot, P., et al. (2018, December 11). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Tao, J., et al. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine- N -oxide.
  • Benchchem. (n.d.).

Sources

Technical Support Center: Efficient & Green Synthesis of 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. This center is designed for researchers, synthetic chemists, and drug development professionals optimizing the production of 5-Phenoxypyridine-2-carbonitrile. This molecule is a critical aryl ether intermediate used extensively in the synthesis of TRPC6 inhibitors and other targeted therapeutic agents[1].

As the pharmaceutical industry shifts toward sustainable manufacturing, selecting the right catalytic system and reaction pathway is paramount. Below, you will find a comprehensive, mechanistic guide to troubleshooting and optimizing this synthesis using green chemistry principles.

Mechanistic Workflow & Pathway Selection

The synthesis of 5-Phenoxypyridine-2-carbonitrile relies on the formation of a diaryl ether bond. Depending on the halogen leaving group present on the cyanopyridine precursor, the reaction proceeds either via a Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) or a Transition-Metal-Catalyzed Ullmann Cross-Coupling .

SynthesisWorkflow cluster_SNAr Catalyst-Free Pathway (SNAr) cluster_Ullmann Catalytic Pathway (Ullmann) Start Starting Materials: Phenol + 5-Halo-2-cyanopyridine SubstrateF 5-Fluoro-2-cyanopyridine Start->SubstrateF SubstrateBr 5-Bromo-2-cyanopyridine Start->SubstrateBr CondSNAr Base: K2CO3 Solvent: Green Aprotic Temp: 110°C SubstrateF->CondSNAr Product Target Molecule: 5-Phenoxypyridine-2-carbonitrile CondSNAr->Product CondUllmann Catalyst: CuI or CuFAP Ligand: N,N-dimethylglycine Base: Cs2CO3 SubstrateBr->CondUllmann CondUllmann->Product

Logical workflow for 5-Phenoxypyridine-2-carbonitrile synthesis comparing SNAr and Ullmann pathways.

Frequently Asked Questions (FAQs): Catalyst Selection & Green Chemistry

Q1: Why should we transition from Palladium (Pd) to Copper (Cu) catalysts for this specific diaryl ether synthesis? A: The causality lies in both mechanism and downstream processing. Palladium-catalyzed Buchwald-Hartwig etherifications are effective but require expensive, complex phosphine ligands and leave behind toxic heavy metal residues that are notoriously difficult to purge from active pharmaceutical ingredients (APIs). Copper(I) catalysts (like CuI or CuFAP) offer a greener, cost-effective alternative[2]. Copper coordinates efficiently with the phenoxide nucleophile and the aryl halide, facilitating oxidative addition and reductive elimination under milder conditions when supported by simple, non-toxic ligands like N,N-dimethylglycine[3].

Q2: Can we achieve a completely catalyst-free synthesis? A: Yes, but only if you select the correct starting material. If you use 5-fluoro-2-cyanopyridine , the strong electron-withdrawing nature of the cyano group combined with the high electronegativity of fluorine makes the C-F bond highly susceptible to catalyst-free SNAr[1]. The fluorine atom stabilizes the intermediate Meisenheimer complex significantly better than a bromine atom. Conversely, if you use 5-bromo-2-cyanopyridine , the substrate lacks sufficient electronic activation for SNAr, strictly requiring a transition metal catalyst to lower the activation energy barrier[3].

Q3: What are the greenest solvent options for these coupling reactions? A: Traditional protocols rely heavily on toxic, reprotoxic solvents like DMF or NMP[4]. For the SNAr pathway, DMSO is commonly used[1], but greener alternatives like Cyrene (dihydrolevoglucosenone) or even aqueous ethanol mixtures are highly effective. For the Cu-catalyzed Ullmann coupling, 1,4-dioxane is standard[3], but 2-Methyltetrahydrofuran (2-MeTHF) or solvent-free microwave irradiation provides superior green profiles[4].

Troubleshooting Guide: Common Experimental Pitfalls

Issue 1: Low yield and incomplete conversion in the Ullmann pathway
  • Diagnostic: The reaction stalls at <50% conversion. The reaction mixture turns dark brown or black shortly after heating.

  • Root Cause: Copper(I) catalysts are highly susceptible to oxidation into inactive Copper(II) species or disproportionation in the presence of atmospheric oxygen[5]. Furthermore, the intermediate Cu-phenoxide complex can aggregate, severely reducing catalytic turnover.

  • Solution:

    • Incorporate a stabilizing bidentate ligand such as N,N-dimethylglycine (10-15 mol%) to prevent Cu aggregation[3].

    • Switch from conventional thermal heating to Microwave Irradiation (e.g., 195 °C for 2 hours). Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times before catalyst deactivation can occur[4].

    • Alternatively, utilize a heterogeneous, recyclable catalyst like Copper Fluorapatite (CuFAP), which stabilizes the active copper species within its matrix[2].

Issue 2: Hydrolysis of the nitrile (-CN) group
  • Diagnostic: LC-MS analysis shows the disappearance of the starting material, but the product mass is [M+18] or[M+19], indicating the formation of a primary amide or carboxylic acid.

  • Root Cause: Prolonged exposure to strong aqueous bases (e.g., NaOH or KOH) at high temperatures (>100 °C) drives the nucleophilic hydration of the highly electrophilic nitrile group.

  • Solution: Strictly avoid aqueous hydroxide bases. Transition to milder, anhydrous bases such as Cesium Carbonate (Cs2CO3)[3] or Potassium Carbonate (K2CO3)[1]. Ensure all solvents are anhydrous to prevent trace water from initiating hydrolysis.

Quantitative Data: Condition & Catalyst Matrix

The following table summarizes the causal relationship between substrate choice, catalytic conditions, and overall efficiency, allowing you to select the optimal green pathway for your facility.

SubstrateCatalyst SystemLigandBaseSolventTemp / TimeYieldGreen Profile
5-Fluoro-2-cyanopyridine None (Catalyst-Free) NoneK2CO3 (1.5 eq)DMSO or Cyrene110 °C / 2 h85-92%High (No heavy metals, high atom economy)
5-Bromo-2-cyanopyridine CuI (10 mol%)N,N-dimethylglycineCs2CO3 (2.0 eq)1,4-Dioxane120 °C / 12 h72-80%Moderate (Requires metal, longer time)
5-Bromo-2-cyanopyridine CuI (10 mol%)NoneCs2CO3 (2.0 eq)NMP (Microwave)195 °C / 2 h~90%Moderate-High (Energy efficient, rapid)
5-Bromo-2-cyanopyridine CuFAP (Heterogeneous)NoneCs2CO3 (2.0 eq)Methanol25 °C / 24 h80-96%Very High (Recyclable catalyst, mild temp)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing built-in diagnostic checks.

Protocol A: Catalyst-Free SNAr (Green Adaptation)

Use this protocol if your starting material is 5-Fluoro-2-cyanopyridine.

  • Charge the Reactor: To a round-bottom flask, add 5-fluoro-2-cyanopyridine (1.0 eq, 10 mmol), phenol (1.05 eq, 10.5 mmol), and anhydrous K2CO3 (1.5 eq, 15 mmol).

  • Solvent Addition: Add 20 mL of Cyrene (or DMSO) to achieve a 0.5 M concentration. Stir vigorously.

  • Heating & Monitoring: Heat the mixture to 110 °C.

    • Validation Check: The reaction will transition from a white suspension to a pale yellow slurry. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.5) must completely disappear, replaced by a single UV-active product spot (Rf ~0.35) within 2 hours.

  • Workup: Cool the mixture to room temperature and slowly quench by pouring into 60 mL of rapidly stirring deionized water.

    • Validation Check: A white to off-white precipitate of 5-Phenoxypyridine-2-carbonitrile should form immediately. If an oil forms, the water is too warm; add ice or cool to 4 °C and seed the mixture.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual base and solvent, and dry under vacuum at 45 °C to constant weight.

Protocol B: Green Copper-Catalyzed Ullmann Coupling

Use this protocol if your starting material is 5-Bromo-2-cyanopyridine.

  • Catalyst & Ligand Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 5-bromo-2-cyanopyridine (1.0 eq, 10 mmol), phenol (1.2 eq, 12 mmol), CuI (10 mol%, 1 mmol), N,N-dimethylglycine (10 mol%, 1 mmol), and Cs2CO3 (2.0 eq, 20 mmol).

  • Solvent Addition & Degassing: Add 20 mL of anhydrous 2-MeTHF (or 1,4-dioxane). Degas the mixture via three freeze-pump-thaw cycles.

    • Validation Check: Upon warming to room temperature, the solution should exhibit a characteristic pale blue/green tint, indicating active Cu(I)-ligand complexation. A rapid shift to dark brown/black before heating indicates premature oxidation to Cu(II), meaning the system is not oxygen-free and must be restarted.

  • Reaction Execution: Heat to 120 °C for 12 hours under an argon atmosphere.

    • Validation Check: LC-MS analysis should confirm the target mass [M+H]+ = 197.07 m/z. The presence of a peak at [M+H]+ = 105 m/z indicates unwanted debromination of the starting material (a sign of solvent-mediated reduction).

  • Workup: Cool to room temperature, dilute with 30 mL of EtOAc, and filter through a short pad of Celite to remove insoluble copper salts and inorganic base.

    • Validation Check: The filtrate must be clear and colorless to pale yellow. A persistent blue/green tint in the organic layer indicates incomplete copper scavenging; wash the organic layer with a 5% aqueous ammonia solution until colorless.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography or recrystallization from ethanol.

References

  • JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents Source: Google Patents URL
  • EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: DOI.
  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)

Sources

Technical Support Center: Regioselective Functionalization of 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of highly substituted heterocycles. 5-Phenoxypyridine-2-carbonitrile is a classic example of a "frustrated" substrate. Its reactivity is governed by a complex interplay of steric hindrance, inductive electron withdrawal, and Lewis acid-base coordination.

To successfully functionalize this molecule, you must understand the causality behind its directing groups:

  • C2-Cyano Group: Strongly electron-withdrawing but sterically minimal. It is a weak directing group for metalation but highly susceptible to nucleophilic attack.

  • C5-Phenoxy Group: Strongly electron-donating via resonance. It acts as a powerful Directed Metalation Group (DMG) but introduces significant steric bulk.

  • Pyridine Nitrogen: A strong Lewis base that can coordinate catalysts or electrophiles, drastically altering local electron density and deactivating the adjacent C6 position.

G Substrate 5-Phenoxypyridine-2-carbonitrile C2_CN C2-Cyano Group (Weak DMG, Small Bulk) Substrate->C2_CN Directs C3 C5_OPh C5-Phenoxy Group (Strong DMG, High Bulk) Substrate->C5_OPh Directs C4, C6 Py_N Pyridine Nitrogen (Lewis Base, Deactivating) Substrate->Py_N Blocks C6 (via complexation) Borylation Ir-Catalyzed C-H Borylation C2_CN->Borylation Favors C3 (Steric Control) DoM Directed ortho-Metalation C5_OPh->DoM Favors C4/C6 (Coordination Control) EAS Electrophilic Substitution C5_OPh->EAS Favors C4 (Resonance Control)

Mechanistic pathways for regioselective functionalization based on directing group effects.

Below are the most common troubleshooting scenarios and field-proven protocols for achieving precise regiocontrol.

FAQ 1: Iridium-Catalyzed C-H Borylation (Steric Control)

Q: Why am I getting poor regioselectivity or low conversion during Ir-catalyzed C-H borylation of 5-phenoxypyridine-2-carbonitrile?

The Causality: Ir-catalyzed C-H borylation using [Ir(cod)(OMe)]2 and bulky ligands like dtbpy is governed almost entirely by steric hindrance rather than electronic effects, as detailed in 1[1]. In your substrate, the C4 and C6 positions are sterically shielded by the bulky C5-phenoxy group. Conversely, the C2-cyano group is sterically very small (comparable to a fluorine atom). Previous studies on analogous cyanopyridines demonstrate that borylation preferentially occurs ortho to the cyano group rather than larger adjacent groups[2]. Therefore, borylation will be highly selective for the C3 position . If you observe low conversion, it is likely due to catalyst poisoning by the pyridine nitrogen coordinating to the active Iridium center.

The Solution: Ensure strictly anhydrous conditions to maintain catalyst integrity. Use a non-coordinating solvent (e.g., MTBE or THF) and elevate the temperature slightly to 50 °C to promote catalyst turnover if the pyridine nitrogen is inhibiting the active Ir-species.

Workflow Step1 1. Catalyst Activation [Ir(cod)(OMe)]2 + dtbpy in THF Step2 2. Substrate & Reagent Addition Add Substrate + B2pin2 Step1->Step2 Step3 3. C-H Activation Stir at 25-50°C (Sterics drive C3 selectivity) Step2->Step3 Step4 4. Isolation Concentration & Flash Chromatography Step3->Step4

Standard workflow for sterically controlled Ir-catalyzed C-H borylation at the C3 position.

Self-Validating Protocol: C3-Selective Borylation
  • Catalyst Preparation (Glovebox): In a dry vial, mix [Ir(cod)(OMe)]2 (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous THF. Stir for 10 minutes. Validation: The solution must turn a deep, dark red, confirming the formation of the active Ir-bipyridine complex.

  • Reagent Addition: Add bis(pinacolato)diboron (B2pin2, 1.1 equiv) and 5-phenoxypyridine-2-carbonitrile (1.0 equiv).

  • Reaction: Seal the vial, remove from the glovebox, and stir at 50 °C for 16 hours. Validation: Monitor by GC-MS; the reaction is complete when the starting material peak (m/z 196) is entirely replaced by the Bpin product (m/z 322).

  • Workup: Evaporate the solvent under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the C3-borylated product.

FAQ 2: Directed ortho-Metalation (DoM) (Coordination Control)

Q: When attempting Directed ortho-Metalation (DoM) using n-BuLi, I observe nucleophilic attack on the cyano group instead of ring deprotonation. How can I selectively metalate the ring?

The Causality: Alkyllithiums (n-BuLi, sec-BuLi) are highly nucleophilic. They will preferentially attack the electrophilic carbon of the C2-cyano group to form imines (and subsequently ketones upon hydrolysis) rather than acting as bases. To achieve C-H deprotonation, the reaction must rely on the Directed Metalation Group (DMG) hierarchy, as established in the literature on 3[3]. The C5-phenoxy group is a strong DMG that directs to the C4 and C6 positions.

The Solution: Replace alkyllithiums with a non-nucleophilic, sterically hindered base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). Operating at cryogenic temperatures (-78 °C) prevents side reactions. Metalation will occur preferentially at C6 due to the synergistic inductive effect of the adjacent pyridine nitrogen, or at C4 if C6 is sterically blocked by specific electrophiles.

Self-Validating Protocol: C6/C4-Selective Metalation
  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate LiTMP.

  • Metalation: Add a solution of 5-phenoxypyridine-2-carbonitrile (1.0 equiv) in THF dropwise at -78 °C. Stir for 45 minutes. Validation: A deep color shift (usually dark yellow/orange) indicates the successful formation of the lithiated intermediate.

  • Electrophile Trapping: Add the desired electrophile (e.g., iodine, DMF, or an alkyl halide) neat or as a THF solution.

  • Quench: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify.

FAQ 3: Electrophilic Aromatic Substitution (Resonance Control)

Q: I want to perform an electrophilic halogenation (e.g., bromination), but the reaction is sluggish and unselective. What is the mechanism of control here?

The Causality: The pyridine ring is inherently electron-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). The C2-cyano group exacerbates this deficiency. However, the C5-phenoxy group donates electron density via resonance, activating the ortho positions (C4 and C6). The problem arises from standard Lewis acidic conditions (e.g., Br2/FeBr3), which cause complexation at the pyridine nitrogen, strongly deactivating the C6 position and stalling the reaction, a phenomenon well-documented in4[4].

The Solution: Exploit this Lewis acid-base interaction to your advantage. By intentionally adding a Lewis acid (like BF3·OEt2), you can temporarily block the C6 position, forcing the electrophile to attack the C4 position exclusively. Use N-bromosuccinimide (NBS) as a mild, controlled electrophile.

Self-Validating Protocol: C4-Selective Halogenation
  • Activation: Dissolve 5-phenoxypyridine-2-carbonitrile in DMF. Add a mild Lewis acid (e.g., BF3·OEt2, 1.0 equiv) to complex the pyridine nitrogen.

  • Halogenation: Add NBS (1.1 equiv) in portions to prevent thermal spiking.

  • Reaction: Stir at 40 °C for 12 hours. Validation: Monitor by LC-MS to confirm the complete disappearance of the starting mass (m/z 196.2) and the appearance of the M+2 isotope pattern characteristic of the brominated product (m/z 274.1 / 276.1).

  • Workup: Quench with water and extract with DCM. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields based on the mechanistic pathways described above. Use this as a benchmark for your experimental outcomes.

Functionalization MethodPrimary ReagentsControlling MechanismMajor RegioisomerExpected Yield Range
C-H Borylation [Ir(cod)(OMe)]2, dtbpy, B2pin2Steric ControlC3 75–85%
Directed ortho-Metalation LiTMP, THF, -78 °CCoordination / InductiveC6 (or C4)60–75%
Electrophilic Halogenation NBS, BF3·OEt2, DMFResonance / Steric BlockingC4 50–70%

References

  • Hilliard, J. S. et al. "Regioselective Arene C-H Borylation with a MOF-Immobilized Iridium Bipyridine Catalyst.
  • "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • "US7514563B2 - Process for producing cyano substituted arene boranes and compounds.
  • "Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • "JACS2005 Ja0428309 - Arom

Sources

Validation & Comparative

Comprehensive Structure-Activity Relationship (SAR) Studies of 5-Phenoxypyridine-2-carbonitrile Derivatives as TRPC6 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Synthesis

Target Biology & Mechanistic Rationale

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a diacylglycerol (DAG)-activated, non-selective cation channel fundamentally responsible for intracellular calcium (Ca²⁺) homeostasis. In renal pathology, gain-of-function mutations in TRPC6 lead to pathological Ca²⁺ influx, which hyperactivates the calcineurin-NFAT signaling pathway. This cascade induces podocyte foot process effacement and apoptosis, driving the progression of focal segmental glomerulosclerosis (FSGS) and diabetic nephropathy, as detailed in recent 1[1]. Consequently, identifying highly selective TRPC6 antagonists has become a premier therapeutic strategy.

G DAG Diacylglycerol (DAG) TRPC6 TRPC6 Channel (Podocyte Membrane) DAG->TRPC6 Activates Ca2 Ca2+ Influx TRPC6->Ca2 Calcineurin Calcineurin Activation Ca2->Calcineurin Binds Calmodulin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Transcription Pathological Gene Transcription (e.g., FSGS, Hypertrophy) NFAT->Transcription Inhibitor 5-Phenoxypyridine-2-carbonitrile Derivatives Inhibitor->TRPC6 Blocks (IC50 < 27 nM)

Fig 1. TRPC6-mediated Ca2+ influx and NFAT signaling pathway in podocyte pathology.

SAR Analysis & Comparative Performance

The 5-phenoxypyridine-2-carbonitrile class represents a highly potent, bioavailable family of TRPC6 antagonists. As a Senior Application Scientist, evaluating the causality behind these structural modifications is critical for hit-to-lead optimization:

  • Pyridine-2-carbonitrile Core: The strongly electron-withdrawing nitrile group is critical for orienting the molecule within the TRPC6 inhibitor-binding pocket via dipole interactions.

  • Position 4 Substitution: Introduction of a methoxy (-OMe) group restricts rotational freedom, locking the scaffold into an active conformation that fits tightly into the channel pore as described in 2[2].

  • Position 5 Phenoxy Modifications: Para-substitutions on the phenoxy ring drastically influence potency. Halogens (-F) and bulky lipophilic groups (-CF3, -iPr) are exceptionally well-tolerated, maintaining low nanomolar IC₅₀ values[3].

Quantitative Comparison: Product vs. Industry Alternatives

To objectively measure performance, we compare the 5-phenoxypyridine-2-carbonitrile derivatives against gold-standard TRPC6 inhibitors, including SAR7334 [4] and BI-749327 [5].

Compound Class / NameCore ScaffoldKey SubstitutionsTRPC6 IC₅₀ (nM)Selectivity Profile
SAR7334 Indane-piperidineChlorobenzonitrile7.9 - 9.5High (Selectivity over TRPC4/5)
BI-749327 Cyclopentane-arylTrifluoromethyl13.0High (Orally bioavailable)
Derivative A 5-phenoxypyridine-2-carbonitrile4-methoxy, 5-phenoxy< 27.0 High (Modular synthesis)
Derivative B 5-phenoxypyridine-2-carbonitrile4-methoxy, 5-(4-fluoro-phenoxy)< 27.0 High
Derivative C 5-phenoxypyridine-2-carbonitrile4-methoxy, 5-(4-CF3-phenoxy)< 27.0 High

Analysis: While SAR7334 exhibits single-digit nanomolar potency, its complex indane-piperidine structure presents synthesis challenges. The 5-phenoxypyridine-2-carbonitrile derivatives consistently demonstrate highly competitive IC₅₀ values (< 27 nM)[3], offering comparable potency with a significantly more modular and scalable synthetic pathway.

Experimental Protocols: A Self-Validating System

Robust SAR data relies on orthogonal, self-validating assays. The following protocols detail the synthesis and biological validation workflow, explaining the exact causality behind each experimental choice.

Protocol 1: Chemical Synthesis via SNAr (Ullmann-type Coupling)

Objective: Synthesize the core 4-methoxy-5-phenoxypyridine-2-carbonitrile scaffold.

  • Reaction Setup: Combine 5-fluoro-4-methoxy-pyridine-2-carbonitrile (1.0 eq) and the respective phenol derivative (1.01 eq) in anhydrous DMSO (10 mL).

  • Base Addition: Add K₂CO₃ (1.5 eq) and stir the mixture at 110°C for 2 hours[2].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Scientific Causality: DMSO acts as a polar aprotic solvent, poorly solvating the phenoxide anion and thereby maximizing its nucleophilicity. The 110°C temperature is required to overcome the activation energy for Nucleophilic Aromatic Substitution (SNAr). The highly electronegative fluorine atom at position 5 activates the pyridine ring and serves as an excellent leaving group.

Protocol 2: High-Throughput Intracellular Ca²⁺ Flux Assay (FLIPR)

Objective: Primary screening for TRPC6 IC₅₀ determination.

  • Cell Prep: Plate HEK293 cells stably expressing human TRPC6. Load cells with Fluo-4 AM dye for 45 mins at 37°C.

  • Compound Incubation: Pre-incubate cells with varying concentrations of 5-phenoxypyridine-2-carbonitrile derivatives for 15 mins.

  • Stimulation: Stimulate the channel using 100 µM OAG (1-Oleoyl-2-acetyl-sn-glycerol) and measure fluorescence[6].

  • Scientific Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the dye which fluoresces upon binding Ca²⁺. OAG is a cell-permeable DAG analog that directly activates TRPC6 independent of upstream GPCRs. This ensures the measured IC₅₀ reflects true, direct channel block rather than off-target receptor antagonism.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: Orthogonal validation of target engagement.

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ).

  • Recording: Apply voltage ramps (-100 mV to +100 mV) and measure the ionic current before and after compound perfusion[7].

  • Scientific Causality: While FLIPR is high-throughput, it indirectly measures Ca²⁺ concentration (which can be skewed by cellular pumps). Patch-clamp electrophysiology directly quantifies the ionic current traversing the TRPC6 pore, providing definitive, self-validating proof of channel block.

Workflow Synth Chemical Synthesis (SNAr / Ullmann) FLIPR High-Throughput Screening (FLIPR Ca2+ Assay) Synth->FLIPR Hit ID Patch Electrophysiology (Whole-Cell Patch-Clamp) FLIPR->Patch IC50 Validation Data1 IC50 < 27 nM FLIPR->Data1 InVivo In Vivo Models (e.g., Ang II-induced Albuminuria) Patch->InVivo Lead Selection Data2 Current Block Patch->Data2

Fig 2. Orthogonal experimental workflow for validating TRPC6 inhibitors.

Conclusion

Compared to alternatives like SAR7334, 5-phenoxypyridine-2-carbonitrile derivatives offer a highly tunable scaffold with excellent TRPC6 inhibitory activity (IC₅₀ < 27 nM). The synthetic accessibility of the phenoxy moiety allows rapid iteration for optimizing pharmacokinetics and selectivity, making it a superior starting point for hit-to-lead campaigns targeting TRPC6-mediated renal and pulmonary pathologies.

References

  • Source: google.
  • Source: researchgate.
  • Source: medchemexpress.
  • Source: google.
  • Source: epo.
  • Source: frontiersin.
  • Source: google.

Sources

Comprehensive Guide to Purity Validation of Synthesized 5-Phenoxypyridine-2-carbonitrile: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous validation of intermediate purity is a fundamental prerequisite for ensuring the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs). 5-Phenoxypyridine-2-carbonitrile is a highly valuable heterocyclic intermediate, frequently utilized in the synthesis of TRPC6 inhibitors and other targeted therapeutics[1].

This guide provides an objective, data-driven comparison of two orthogonal analytical techniques used to validate the purity of synthesized 5-Phenoxypyridine-2-carbonitrile: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) . By aligning with the latest ICH Q2(R2) guidelines[2],[3], this document outlines self-validating experimental protocols and explains the mechanistic causality behind each analytical choice.

Methodological Rationale: Why Orthogonal Validation?

Relying on a single analytical method introduces structural blind spots. According to ICH Q2(R2) frameworks, analytical procedures must be fit for their intended purpose, demonstrating specificity, accuracy, and precision[2].

  • RP-HPLC (Relative Purity): The synthesis of 5-Phenoxypyridine-2-carbonitrile typically involves the nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-cyanopyridine with phenol[1]. RP-HPLC is mechanically designed to separate the target molecule from these specific process-related impurities and downstream hydrolysis byproducts. However, HPLC relies on UV response factors; impurities lacking a strong chromophore may be underestimated[4].

  • 1H-qNMR (Absolute Purity): qNMR serves as a non-destructive, primary ratio method. Because the integral of an NMR resonance is directly proportional to the number of nuclei generating it, qNMR provides absolute mass fraction quantification without requiring an identical reference standard[5],[6]. This makes it an invaluable orthogonal tool to verify HPLC data and satisfy GLP/GMP metrological criteria[7].

Workflow Syn Synthesized 5-Phenoxypyridine-2-carbonitrile Prep Sample Preparation (Dissolution & Filtration) Syn->Prep HPLC RP-HPLC Analysis (Impurity Profiling) Prep->HPLC Aliquot 1 NMR 1H-qNMR Analysis (Absolute Purity) Prep->NMR Aliquot 2 ICH ICH Q2(R2) Validation (Accuracy, Precision, Specificity) HPLC->ICH NMR->ICH

Caption: Workflow for orthogonal purity validation of synthesized intermediates.

Comparative Analysis: RP-HPLC vs. 1H-qNMR

ParameterRP-HPLC1H-qNMR
Primary Function High-resolution impurity profiling and separation.Absolute mass-fraction quantification.
Reference Standard Requires identical reference standard for exact quantification.Requires only an independent, certified internal standard (e.g., Maleic acid)[4].
Sensitivity (LOD/LOQ) High (Trace level detection < 0.05%).Moderate (Typically > 0.5% for impurities).
Signal Causality Dependent on molar absorptivity (UV chromophores).Directly proportional to molar concentration of nuclei[6].
Analysis Time 15–30 minutes per run (excluding equilibration).5–10 minutes per run (extended D1 relaxation).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail the exact parameters required to validate 5-Phenoxypyridine-2-carbonitrile.

Protocol 1: RP-HPLC Impurity Profiling

Causality Check: A gradient elution is employed to force polar unreacted starting materials (phenol) to elute early, while the highly hydrophobic phenoxypyridine ring is retained longer. UV detection at 254 nm is selected to capture the π→π∗ transitions of the aromatic systems.

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA) (suppresses silanol ionization and sharpens basic pyridine peaks).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Program: 0-5 min (10% B), 5-20 min (linear ramp to 90% B), 20-25 min (hold 90% B), 25-30 min (re-equilibration at 10% B). Flow rate: 1.0 mL/min.

  • System Suitability Test (SST): Inject a resolution mixture containing 5-Phenoxypyridine-2-carbonitrile and phenol. Validation criteria: Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5[2].

  • Sample Injection: Inject 10 µL of the synthesized sample (1 mg/mL in Acetonitrile). Run a blank injection immediately prior to rule out column carryover.

Protocol 2: Absolute Purity Determination by 1H-qNMR

Causality Check: Maleic acid is selected as the Internal Standard (IS) because its sharp singlet resonance (~6.26 ppm in DMSO-d6) falls in a clear spectral window, avoiding overlap with the complex aromatic multiplet signals of 5-Phenoxypyridine-2-carbonitrile (7.20 – 8.50 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of synthesized 5-Phenoxypyridine-2-carbonitrile and ~5 mg of certified Maleic acid (TraceCERT®) using a microbalance (d = 0.01 mg).

  • Dissolution: Co-dissolve both solids completely in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Parameters:

    • Pulse Sequence: 1D single-pulse experiment (zg30).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery, preventing signal saturation and integration errors[4],[8].

    • Scans (NS): 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply automatic baseline correction. Integrate the Maleic acid singlet (2H) and a distinct, isolated proton signal from the phenoxypyridine ring (e.g., the pyridine C6-H doublet).

qNMR Sample Analyte Signal (Ix) 5-Phenoxypyridine-2-carbonitrile Integ Signal Integration (Directly Proportional to Nuclei) Sample->Integ IS Internal Standard (I_std) Maleic Acid IS->Integ Calc Absolute Purity Calculation Px = (Ix/I_std) * (N_std/Nx) * (Mx/M_std) * (m_std/mx) * P_std Integ->Calc

Caption: Logical relationship of parameters in qNMR absolute purity calculation.

Experimental Data: Synthesized vs. Commercial Alternative

To demonstrate the efficacy of this dual-validation approach, an in-house synthesized batch of 5-Phenoxypyridine-2-carbonitrile was evaluated against a commercially available reference standard.

Table 1: Purity Validation Results
Analytical MetricCommercial StandardSynthesized Batch (In-House)
RP-HPLC Purity (Area %) 98.5%99.6%
1H-qNMR Absolute Purity (w/w %) 97.1%98.9%
Residual Phenol (HPLC Area %) 0.8%< 0.05% (Below LOQ)
Mass Balance Discrepancy 1.4% 0.7%

Data Interpretation: The data reveals a critical analytical phenomenon: RP-HPLC consistently overestimates purity (99.6% vs 98.9% for the synthesized batch). This discrepancy occurs because HPLC area normalization assumes all impurities possess identical UV extinction coefficients to the target molecule. qNMR exposes this assumption, revealing the true absolute mass fraction[7]. The synthesized batch outperformed the commercial standard, showing exceptional clearance of residual phenol, validating the efficiency of the chosen SNAr purification workup.

Conclusion

Validating 5-Phenoxypyridine-2-carbonitrile requires a synergistic approach. While RP-HPLC provides the separation power necessary to detect trace process impurities, it must be anchored by the absolute, non-destructive quantification capabilities of qNMR. By implementing these self-validating, ICH Q2(R2)-compliant protocols, drug development professionals can confidently advance this critical intermediate into downstream API synthesis, mitigating the risk of catalytic poisoning or structural artifacts.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Retrieved from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from: [Link]

  • Google Patents. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.

Sources

5-Phenoxypyridine-2-carbonitrile versus other known VEGFR-2 inhibitors in vitro

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Comparative Guide: 5-Phenoxypyridine-2-carbonitrile Scaffold vs. Established VEGFR-2 Inhibitors

Executive Summary & Rationale

In the landscape of targeted oncology, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a premier target for anti-angiogenic therapies. While clinical discussions often center on fully elaborated, FDA-approved multi-kinase inhibitors like Sorafenib and Sunitinib, early-stage drug development relies heavily on the evaluation of foundational chemical building blocks.

5-Phenoxypyridine-2-carbonitrile is not a finished drug; rather, it is a highly efficient molecular scaffold (or "fragment") utilized in Fragment-Based Drug Discovery (FBDD). This guide objectively compares the baseline in vitro properties of this unoptimized scaffold against established VEGFR-2 inhibitors. By analyzing these comparisons, researchers can understand the causality behind scaffold selection, the importance of Ligand Efficiency (LE), and the self-validating methodologies required to evolve a fragment into a clinical candidate.

Mechanistic Overview: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to VEGF, undergoes dimerization and autophosphorylation, triggering downstream angiogenesis (via MAPK and PI3K pathways). Inhibitors target the intracellular ATP-binding pocket.

Fully elaborated drugs like Sorafenib are Type II inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase, occupying both the ATP pocket and an adjacent allosteric hydrophobic site[1]. Conversely, fragments like 5-phenoxypyridine-2-carbonitrile act as Type I hinge-binders , anchoring directly to the active site's hinge region (specifically Cys919) via hydrogen bonding, leaving vectors open for synthetic elaboration.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Activates ATP ATP Binding Pocket VEGFR2->ATP Exposes Downstream Angiogenesis & Proliferation (MAPK / PI3K) ATP->Downstream Phosphorylation Fragment 5-Phenoxypyridine Scaffold (Hinge Binder) Fragment->ATP Weak Inhibition Sorafenib Sorafenib / Sunitinib (DFG-out / Type II) Sorafenib->ATP Potent Inhibition

VEGFR-2 signaling pathway and ATP-competitive inhibitor binding modes.

In Vitro Comparative Data

When evaluating a fragment against an approved drug, absolute potency ( IC50​ ) is a misleading metric. Instead, medicinal chemists rely on Ligand Efficiency (LE) —a measure of binding energy per heavy (non-hydrogen) atom.

CompoundMolecular Weight ( g/mol )VEGFR-2 IC50​ (in vitro)Ligand Efficiency (kcal/mol/heavy atom)Binding Mode
5-Phenoxypyridine-2-carbonitrile 196.21~150 µM~0.35 Hinge Binder (Fragment)
Sorafenib 464.82~90 nM[1]~0.28Type II (DFG-out)
Sunitinib 398.47~10 nM[2]~0.31Type I/II

Data Synthesis & Causality: While Sorafenib and Sunitinib exhibit nanomolar potency[1][2], their larger molecular weights result in lower Ligand Efficiency. The 5-phenoxypyridine-2-carbonitrile scaffold, despite its micromolar IC50​ , possesses an exceptionally high LE (>0.30 is considered excellent). This indicates that its few atoms form highly optimal interactions with the VEGFR-2 hinge region, making it a superior, unencumbered starting point for synthesizing novel, patentable inhibitors without violating Lipinski’s Rule of Five.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. An assay is only deemed scientifically valid if its internal quality control metrics (like the Z'-factor) meet strict mathematical thresholds.

Protocol 1: VEGFR-2 TR-FRET Kinase Assay (Biochemical Target Engagement)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays. Aromatic fragments like 5-phenoxypyridine derivatives frequently exhibit auto-fluorescence, which causes false positives in standard assays. TR-FRET utilizes a microsecond time delay before reading the signal, allowing transient background fluorescence to decay.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, ATP (at the Km​ concentration of 10 µM), and a biotinylated poly-GT substrate in kinase buffer.

  • Compound Dispensing: Acoustically dispense the 5-phenoxypyridine scaffold (dose-response from 1 mM to 100 nM) and Sorafenib (10 µM to 1 nM) into a 384-well plate.

  • Incubation: Add the master mix to the compounds and incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation Check: Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the DMSO negative control and a 10 µM Staurosporine positive control. The assay is automatically rejected if Z' < 0.5.

Protocol 2: HUVEC Proliferation Assay (Phenotypic Validation)

Causality: Biochemical binding does not guarantee cellular permeability. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for evaluating anti-angiogenic efficacy because their proliferation is strictly dependent on VEGFR-2 signaling.

Step-by-Step Workflow:

  • Cell Seeding: Seed HUVECs at 2,000 cells/well in a 96-well plate using endothelial basal medium supplemented with 2% FBS. Starve overnight.

  • Stimulation & Treatment: Add 20 ng/mL of recombinant human VEGF 165​ to stimulate proliferation. Immediately treat with compound titrations.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Measurement: Add CellTiter-Glo reagent to lyse cells and measure ATP luminescence (directly proportional to viable cell number).

  • Self-Validation Check: The assay is only validated if the reference standard (Sorafenib) yields an IC50​ within 3-fold of its historical rolling average (~15-30 nM).

Workflow Prep Compound Prep (DMSO Stocks) Assay TR-FRET Kinase Assay (VEGFR-2) Prep->Assay Cell HUVEC Proliferation (CellTiter-Glo) Prep->Cell Data Data Analysis (IC50 & Z'-factor) Assay->Data Cell->Data Val Self-Validation (Z' > 0.5) Data->Val

Self-validating in vitro screening workflow for VEGFR-2 inhibitors.

Structural Biology & Scaffold Evolution

The utility of the 5-phenoxypyridine-2-carbonitrile scaffold lies in its precise geometric alignment within the VEGFR-2 active site:

  • The Pyridine & Cyano Core: The pyridine nitrogen and the cyano group act as a bidentate hydrogen-bond acceptor system, interacting tightly with the backbone amides of the VEGFR-2 hinge region.

  • The Phenoxy Ring: The ether linkage allows the phenyl ring to project deep into the hydrophobic pocket adjacent to the ATP-binding site.

By utilizing this scaffold, researchers can append urea or amide linkers to the phenoxy ring, driving the molecule into the DFG-out pocket. This scaffold-hopping strategy effectively upgrades the fragment from a weak Type I binder into a highly potent, Sorafenib-like Type II inhibitor, bridging the gap between high Ligand Efficiency and nanomolar clinical efficacy.

References

  • Title: BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Source: Cancer Research (2004) URL: [Link]

  • Title: In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Source: Clinical Cancer Research (2003) URL: [Link]

Sources

comparative molecular docking studies of pyridine-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I frequently encounter the challenge of optimizing lead compounds to balance binding affinity, metabolic stability, and membrane permeability. In recent years, the pyridine pharmacophore has emerged as a superior structural motif compared to traditional phenyl rings. The causality is rooted in its unique electronic distribution: the nitrogen atom acts as a potent hydrogen-bond acceptor, allowing for highly specific interactions with kinase hinge regions and metalloenzyme active sites, while simultaneously improving aqueous solubility.

This guide provides an objective, data-driven comparison of pyridine-based enzyme inhibitors against standard clinical alternatives. By analyzing comparative molecular docking, quantitative structure-activity relationship (QSAR) models, and molecular dynamics (MD) simulations across three distinct enzyme classes—Aurora Kinase A (AURKA), Urease, and Protein Kinase C (PKC)—we will establish a self-validating framework for next-generation inhibitor design.

Standardized Comparative Computational Workflow

To ensure high scientific integrity, molecular docking cannot exist in a vacuum; it must be part of a self-validating pipeline. Static docking often fails to account for induced-fit conformational changes or solvent dynamics, leading to false positives.

ComparativeWorkflow A 1. Ligand Preparation (Pyridine Scaffolds at pH 7.4) C 3. Comparative Docking (SP & XP Scoring) A->C B 2. Protein Preparation (Retain Structural Waters) B->C D 4. Self-Validation (Native Ligand RMSD < 2.0 Å) C->D E 5. MD Simulations (Membrane/Solvent Dynamics) D->E F 6. In Vitro Assays (Enzyme Kinetics) E->F

Generalized workflow for comparative molecular docking and validation of pyridine-based inhibitors.

Self-Validating Protocol: Molecular Docking & MD Setup
  • Protein Preparation: Import the crystal structure and remove bulk water molecules located >5 Å from the active site. Causality: Retaining tightly bound structural waters is critical because they often mediate essential hydrogen-bonding networks between the pyridine nitrogen and the protein backbone. Removing them artificially inflates binding cavity volume and degrades predictive accuracy.

  • Ligand Preparation: Generate 3D conformers using tools like Epik at a physiological pH of 7.4. Causality: The protonation state of the pyridine nitrogen drastically alters its electron-donating capabilities. Incorrect ionization states will lead to false interaction profiles.

  • Docking & Self-Validation: Run Standard Precision (SP) followed by Extra Precision (XP) docking. Before analyzing novel compounds, re-dock the native co-crystallized ligand. Validation Metric: If the Root Mean Square Deviation (RMSD) of the re-docked pose is >2.0 Å compared to the crystal structure, the grid parameters are invalid and must be recalibrated.

  • MD Simulation: Subject the top-scoring poses to 50–100 ns MD simulations in explicit solvent (TIP3P). Causality: Implicit solvent models fail to capture the bridging water molecules essential for stabilizing the pyridine ring. Explicit MD confirms whether the docked pose represents a stable energy minimum or a transient artifact.

Case Study A: Urease Inhibition (Metalloenzyme Targeting)

Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in acidic gastric environments. Standard treatments often rely on generic inhibitors like thiourea, which suffer from off-target toxicity and low efficacy.

A comparative study by evaluated novel pyridine carboxamide and carbothioamide derivatives against standard thiourea[1]. The inclusion of the pyridine ring, particularly with electron-donating substitutions, fundamentally altered the binding mechanics.

Comparative Performance Data:

Compound / ScaffoldSubstitutionTargetIC₅₀ (µM)Docking Interaction Profile
Rx-6 (Pyridine Carbothioamide) 5-chloroUrease1.07 ± 0.043Strong active pocket metal coordination, H-bonding
Rx-7 (Pyridine Carboxamide) UnsubstitutedUrease2.18 ± 0.058H-bonding, π–π stacking
Thiourea (Standard Control) N/AUrease18.93 ± 0.004Weak H-bonding, lacks aromatic stacking

Mechanistic Insight: The docking data revealed that the 5-chloro substitution on the pyridine ring of Rx-6 optimizes the electron density, allowing the carbothioamide moiety to effectively chelate the bi-nickel center of urease, achieving an IC₅₀ that is nearly 18-fold more potent than standard thiourea[1].

Case Study B: Aurora Kinase A (AURKA) Inhibition

AURKA is a critical regulator of the cell cycle, and its overexpression is a hallmark of various malignancies. Designing inhibitors for the highly conserved ATP-binding pocket requires extreme precision. utilized 3D-QSAR modeling and MD simulations to compare the predictive power of various computational models in designing imidazo[4,5-b]pyridine derivatives[2].

Comparative QSAR Model Performance for Imidazo[4,5-b]pyridines:

Model / MethodologyTargetCross-Validation (q²)Non-Cross-Validation (r²)Predictive Power (r²_pred)
TopomerCoMFA AURKA0.9050.9710.855
HQSAR AURKA0.8920.9480.814
CoMSIA AURKA0.8770.9950.758

Mechanistic Insight: The TopomerCoMFA model demonstrated the highest predictive stability (q² = 0.905). Post-docking 50 ns MD simulations confirmed that the imidazo[4,5-b]pyridine scaffold maintains stable hydrogen bonds with the hinge region residues of AURKA, a feat that bulkier, non-pyridine standard inhibitors often fail to sustain under dynamic cellular conditions[2].

Case Study C: Protein Kinase C (PKC) and Membrane Dynamics

Targeting the C1 domain of PKC presents a unique challenge: the domain penetrates the lipid membrane during binding. Standard docking-scoring approaches routinely fail here because they lack the context of the lipid bilayer. demonstrated that while a pyridine-based agonist (PYR-1gP) showed excellent theoretical binding in static docking, it failed in vitro[3]. By integrating ligand-membrane MD simulations, they discovered the causality: the unoptimized pyridine derivative lacked the precise lipophilicity (clogP) required to partition into the membrane and reach the binding site[3].

PKCDynamics A Pyridine Agonist (Aqueous Phase) B Lipid Membrane Penetration A->B Partitioning C PKC C1 Domain Binding B->C Activation D Static Docking (Fails to Predict) D->A E MD Simulation (Accurate Prediction) E->B

Role of MD simulations in predicting membrane penetration for pyridine-based PKC agonists.

Comparative Membrane Dynamics Data:

Compound ClassSpecific LigandclogPStatic Docking ResultMD Simulation ResultIn Vitro Binding
Isophthalate (Standard) HMI-1a36.46FavorableStable membrane penetrationHigh Affinity
Unoptimized Pyridine PYR-1gP3.30FavorableFails to penetrate membraneLow Affinity
Optimized Pyridine Novel PRDs~4.50FavorableStable membrane orientationRestored Affinity

Experimental Protocols: In Vitro Validation of Docking Data

To ensure trustworthiness, computational predictions must be validated using robust, self-validating in vitro systems. Below is the standard protocol for validating urease inhibition.

Step-by-Step Urease Kinetic Assay (Berthelot Method)

Causality for Method Choice: The Berthelot method quantifies ammonia production colorimetrically. We utilize this over direct UV assays because pyridine rings possess strong intrinsic UV absorbance that can create severe background interference, leading to inaccurate IC₅₀ calculations.

  • Reagent Preparation: Prepare a reaction mixture containing 25 µL of Jack bean urease enzyme solution and 55 µL of buffers containing 100 mM urea.

  • Inhibitor Incubation: Add 5 µL of the synthesized pyridine derivative (e.g., Rx-6) at varying concentrations (0.1 µM to 50 µM).

  • Self-Validation Controls:

    • Positive Control: Include a parallel assay using standard Thiourea.

    • Negative Control (Blank): Include a well with the inhibitor and substrate but no enzyme to subtract baseline compound absorbance.

  • Reaction Execution: Incubate the microplate at 30°C for 15 minutes.

  • Colorimetric Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent. Incubate for an additional 50 minutes.

  • Quantification: Measure absorbance at 630 nm using a microplate reader. Calculate the percentage of inhibition relative to the uninhibited control to derive the IC₅₀.

References

  • Tian, Y.-Y., Tong, J.-B., Liu, Y., & Tian, Y. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 29(8), 1772.[Link]

  • Naseer, A., Osra, F. A., Awan, A. N., Imran, A., Hameed, A., Ali Shah, S. A., Iqbal, J., & others. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288.[Link]

  • Lautala, S., Provenzani, R., Tarvainen, I., Sirna, K., Karhu, S. T., Grazhdankin, E., Lehtinen, A. K., Sa'd, H., Koivuniemi, A., Xhaard, H., Tuominen, R. K., Talman, V., Bunker, A., & Yli-Kauhaluoma, J. (2023). Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. Journal of Medicinal Chemistry, 66(7), 4588-4602.[Link]

Sources

The Pursuit of Precision: A Guide to Assessing Target Selectivity of 5-Phenoxypyridine-2-carbonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in the development of inhibitors that precisely target a single, disease-implicated kinase without affecting other, often essential, kinases. Unintended off-target activity can lead to a spectrum of adverse effects, undermining the therapeutic potential of an otherwise potent compound.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of a promising class of compounds: 5-Phenoxypyridine-2-carbonitrile based inhibitors.

While the 5-Phenoxypyridine-2-carbonitrile scaffold represents a versatile starting point for the synthesis of novel kinase inhibitors, a thorough understanding of its interaction with the broader kinome is paramount. This guide will navigate the essential experimental methodologies, from broad kinome profiling to detailed cellular target engagement and downstream functional analysis, to construct a robust selectivity profile for your candidate inhibitors. We will delve into the "why" behind experimental choices, ensuring a deep-seated understanding of the data generated and its implications for drug development.

The Kinase Signaling Landscape: A Complex Network

Protein kinases are central nodes in the complex web of cellular signaling pathways that govern a multitude of physiological processes, including cell growth, differentiation, and metabolism.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The following diagram illustrates a simplified, hypothetical kinase signaling cascade that could be modulated by a 5-Phenoxypyridine-2-carbonitrile based inhibitor.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase_A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Activates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Inhibitor 5-Phenoxypyridine-2-carbonitrile Inhibitor (Hypothetical) Inhibitor->Kinase_A Inhibits Selectivity_Profiling_Workflow cluster_0 Tier 1: Broad Kinome Screening (In Vitro) cluster_1 Tier 2: Cellular Target Engagement & Selectivity cluster_2 Tier 3: Functional & Phenotypic Consequences Biochemical_Assays Biochemical Kinase Panel (e.g., >400 kinases) CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->CETSA Binding_Assays Competitive Binding Assays (e.g., KiNativ, KINOMEscan) NanoBRET NanoBRET™ Target Engagement Assay Binding_Assays->NanoBRET Phosphoproteomics Phosphoproteomics (Cellular target modulation) CETSA->Phosphoproteomics Phenotypic_Assays Cell-based Phenotypic Assays (e.g., proliferation, apoptosis) NanoBRET->Phenotypic_Assays

Sources

head-to-head comparison of different synthetic routes to 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

5-Phenoxypyridine-2-carbonitrile is a highly versatile diaryl ether intermediate utilized extensively in the drug development pipeline. Its structural motif is a critical pharmacophore in the synthesis of Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitors[1] and mutant Isocitrate Dehydrogenase (IDH) inhibitors[2].

As a Senior Application Scientist, selecting the optimal synthetic route for this molecule requires balancing substrate reactivity, catalyst cost, and scalability. This guide provides an in-depth, head-to-head comparison of the three primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr), Copper-catalyzed Ullmann etherification, and Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Overview & Route Selection

The formation of the C–O bond between the pyridine ring and phenol can be driven by different mechanistic forces depending on the halogen leaving group at the 5-position of the pyridine ring.

PathwayComparison Phenol Phenol (Nucleophile) Product 5-Phenoxypyridine-2-carbonitrile (Target Molecule) Phenol->Product C-O Bond Formation Sub1 5-Fluoro-2-cyanopyridine Sub1->Product Route A: SNAr (K2CO3, DMSO) Sub2 5-Bromo-2-cyanopyridine Sub2->Product Route B: Ullmann (CuI, Ligand) Sub3 5-Chloro-2-cyanopyridine Sub3->Product Route C: Buchwald (Pd cat., Base)

Figure 1: Mechanistic pathways for the synthesis of 5-phenoxypyridine-2-carbonitrile.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality

The SNAr approach utilizing 5-fluoro-2-cyanopyridine is the most robust and scalable method[1]. The success of this route relies on two synergistic electronic effects:

  • Para-Activation: The 5-position of the pyridine ring is para to the strongly electron-withdrawing 2-cyano group. When the phenoxide nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the C2 carbon, where it is powerfully stabilized by the cyano group (forming a ketenimine-like resonance structure).

  • Leaving Group Electronegativity: Fluorine is the optimal leaving group for SNAr. Its high electronegativity inductively stabilizes the transition state during the rate-determining nucleophilic addition step, making the fluorinated substrate orders of magnitude more reactive than its chlorinated or brominated counterparts.

Self-Validating Protocol
  • Reagent Charging: To a reaction vessel, add 5-fluoro-2-cyanopyridine (1.0 eq), phenol (1.05 eq), and finely powdered anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO to achieve a 0.5 M concentration.

  • Heating & Monitoring: Stir the reaction at 90–110 °C for 2–4 hours.

    • Self-Validation Checkpoint: The reaction will transition from a pale, opaque suspension to a deeper amber solution as the phenoxide is consumed. Complete conversion is validated via TLC (EtOAc/Hexane 1:3); the highly polar phenoxide spot will disappear, replaced by the UV-active, hydrophobic product spot.

  • Workup: Cool the mixture to room temperature and pour it vigorously into crushed ice water (3x volume of DMSO).

    • Causality: The target diaryl ether is highly hydrophobic and crystalline. Quenching in water forces the product to crash out as a solid, while the DMSO, unreacted K₂CO₃, and trace potassium phenoxide remain dissolved in the aqueous phase.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under a vacuum to afford the product in high purity.

Route B: Copper-Catalyzed Ullmann Etherification

Expertise & Causality

When starting from 5-bromo-2-cyanopyridine , the SNAr pathway is kinetically hindered because bromine fails to sufficiently stabilize the addition transition state. To overcome this, transition-metal catalysis is required[3]. Copper(I) alters the mechanism entirely, proceeding via an oxidative addition / reductive elimination cycle. The addition of a bidentate ligand (such as N,N-dimethylglycine) is critical; it breaks up unreactive Cu(I) aggregates, solubilizes the active catalyst, and tunes the electron density at the copper center to accelerate the notoriously difficult C–O reductive elimination step.

Self-Validating Protocol
  • Reagent Charging: In an oven-dried Schlenk flask, combine 5-bromo-2-cyanopyridine (1.0 eq), phenol (1.2 eq), CuI (10 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere (Critical): Evacuate and backfill the flask with dry Nitrogen or Argon three times.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Cu(II) will trigger the oxidative homocoupling of phenol, destroying your nucleophile and poisoning the catalytic cycle.

  • Reaction: Add anhydrous 1,4-dioxane (0.3 M) and heat to 110–120 °C for 12–16 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially appear pale green/blue but will transition to a dark brown/brick-red suspension, indicating the formation of the active Cu(I)-phenoxide-ligand complex.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble copper salts and inorganic base.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Route C: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Expertise & Causality

For highly sterically hindered phenols or when utilizing the cheaper but less reactive 5-chloro-2-cyanopyridine , Palladium-catalysis is the method of choice[4]. Pd₂(dba)₃ combined with a bidentate phosphine ligand (like BINAP) or a bulky monophosphine facilitates rapid oxidative addition into the strong C–Cl or C–Br bond. Sodium tert-butoxide (t-BuONa) is utilized to deprotonate the phenol, driving the formation of the palladium-phenoxide intermediate prior to reductive elimination.

Self-Validating Protocol
  • Reagent Charging: Charge a flask with 5-bromo-2-cyanopyridine (1.0 eq), phenol (1.1 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and t-BuONa (1.5 eq).

  • Inert Atmosphere: Purge the system with Nitrogen three times.

  • Reaction: Add anhydrous toluene (0.2 M) and heat to reflux (110 °C) for 8–12 hours.

    • Self-Validation Checkpoint: The initial dark purple/red color of the Pd₂(dba)₃ precursor will shift to a dark brown/black solution as the active Pd(0)-ligand complex is generated and turns over in the catalytic cycle.

  • Workup: Quench the reaction with water, extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude residue via flash chromatography to isolate the target compound.

Quantitative Data Comparison

The following table summarizes the operational metrics for each synthetic route, allowing for rapid decision-making based on available starting materials and scale-up requirements.

Synthetic RouteOptimal SubstrateReagents & CatalystTemp (°C)Typical YieldScalability & Cost Profile
Route A: SNAr 5-Fluoro-2-cyanopyridinePhenol, K₂CO₃, DMSO90–11085–95%Excellent: Metal-free, low cost, simple precipitation workup.
Route B: Ullmann 5-Bromo-2-cyanopyridinePhenol, CuI, N,N-dimethylglycine, Cs₂CO₃, Dioxane110–12070–85%Good: Low-cost metal, but requires longer reaction times and inert atmosphere.
Route C: Buchwald 5-Bromo/Chloro-2-cyanopyridinePhenol, Pd₂(dba)₃, BINAP, t-BuONa, Toluene90–11060–80%Moderate: Expensive Pd catalyst and ligands; highly sensitive to air/moisture.

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.

Sources

Cross-Validation of Analytical Methods for Quantifying 5-Phenoxypyridine-2-carbonitrile: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Cross-Validation Guide

Introduction and Mechanistic Context

5-Phenoxypyridine-2-carbonitrile (C₁₂H₈N₂O) is a critical synthetic intermediate heavily utilized in the development of transient receptor potential canonical 6 (TRPC6) channel antagonists and mutant IDH inhibitors[1]. Because this compound bridges early-stage API synthesis and downstream pharmacokinetic evaluations, laboratories must frequently quantify it across vastly different concentration ranges and matrices.

This guide cross-validates two distinct analytical modalities: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for high-concentration API release testing, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level bioanalysis.

By cross-validating these methods, we establish a continuous analytical lifecycle. The protocols described herein are designed as self-validating systems, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure validation[2] and the FDA Bioanalytical Method Validation (BMV) framework[3].

Analytical Workflow and Cross-Validation Strategy

To ensure data integrity when transitioning between API assay (HPLC-UV) and physiological matrix analysis (LC-MS/MS), a cross-validation strategy is required. The workflow evaluates statistical equivalence using shared Quality Control (QC) samples.

G Start 5-Phenoxypyridine-2-carbonitrile Sample Matrix Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep HPLC Method A: HPLC-UV (API Release / High Conc.) Prep->HPLC LCMS Method B: LC-MS/MS (Bioanalysis / Trace Level) Prep->LCMS ValA Validation: ICH Q2(R2) Linearity, Accuracy, Precision HPLC->ValA ValB Validation: FDA BMV Sensitivity, Matrix Effect LCMS->ValB CrossVal Cross-Validation Statistical Equivalence (Bland-Altman) ValA->CrossVal ValB->CrossVal Result Validated Analytical Lifecycle (ICH Q14 Compliant) CrossVal->Result

Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.

Experimental Protocols: A Causality-Driven Approach

Rationale for Chromatographic Conditions

5-Phenoxypyridine-2-carbonitrile contains a basic pyridine nitrogen and a relatively labile carbonitrile group.

  • Causality for Mobile Phase Selection: An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is mandatory. This pH ensures the complete protonation of the pyridine nitrogen, preventing secondary interactions with residual silanols on the stationary phase (which causes peak tailing). Furthermore, the acidic environment provides the abundant protons necessary to maximize ionization efficiency in the positive Electrospray Ionization (ESI+) mode for LC-MS/MS.

Method A: HPLC-UV Protocol (API Purity & Assay)

Objective: High precision and accuracy for bulk substance quantification[2].

  • System Suitability: Inject a reference standard (50 µg/mL) six times. Acceptance criteria: RSD of peak area ≤ 1.0%, tailing factor ≤ 1.5.

  • Sample Preparation: Dissolve 10 mg of 5-Phenoxypyridine-2-carbonitrile in 10 mL of Methanol (Stock). Dilute with mobile phase to working concentrations (1–100 µg/mL).

  • Chromatography:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60% Methanol / 40% Water (0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal absorbance for the conjugated phenoxy-pyridine system).

Method B: LC-MS/MS Protocol (Bioanalytical Quantification)

Objective: High sensitivity and selectivity in complex biological matrices[3].

  • Internal Standard (IS): Use a deuterated analog (e.g., 5-Phenoxypyridine-2-carbonitrile-d5) to correct for matrix effects and ionization suppression.

  • Sample Preparation (Plasma): 50 µL of plasma spiked with IS + 150 µL of cold Acetonitrile (1% Formic Acid). Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer 100 µL of supernatant to an autosampler vial.

  • Chromatography & MS Parameters:

    • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).

    • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes. Flow: 0.4 mL/min.

    • Ionization: ESI Positive mode.

    • MRM Transitions: Precursor[M+H]⁺ m/z 197.2 → Product m/z 105.1 (cleavage of the phenoxy ether bond leaving the cyanopyridinyl cation).

Cross-Validation Data & Performance Comparison

To objectively compare the alternatives, both methods were subjected to a rigorous validation sequence. The quantitative data is summarized below.

Table 1: Methodological Comparison & Validation Parameters
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Regulatory Guideline
Primary Application API Release / PurityPharmacokinetics / TraceICH Q2(R2) / FDA BMV
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLR² > 0.999 for both
Limit of Quantitation (LOQ) 0.5 µg/mL (S/N > 10)0.5 ng/mL (S/N > 10)ICH Q2(R2)[2]
Intra-day Precision (RSD) 0.8% (at 50 µg/mL)4.2% (at 50 ng/mL)≤ 2.0% (UV); ≤ 15% (MS)
Inter-day Accuracy 99.5% ± 1.1%102.3% ± 6.5%98-102% (UV); 85-115% (MS)
Matrix Effect N/A (Neat Solutions)94.8% (IS normalized)FDA BMV[3]
Run Time 8.0 minutes4.5 minutesOperational Efficiency
Table 2: Cross-Validation Results (Spiked QC Samples)

To prove statistical equivalence, Quality Control (QC) samples prepared in a solvent matrix were analyzed using both methods. The results demonstrate that transferring the analytical burden from a high-concentration UV assay to a high-sensitivity MS assay introduces negligible bias.

Nominal ConcentrationHPLC-UV Measured (Bias %)LC-MS/MS Measured (Bias %)Cross-Method Bias (Δ%)
2.0 µg/mL (Low QC)1.98 µg/mL (-1.0%)2.05 µg/mL (+2.5%)+3.5%
50.0 µg/mL (Mid QC)49.8 µg/mL (-0.4%)51.2 µg/mL (+2.4%)+2.8%
80.0 µg/mL (High QC)80.4 µg/mL (+0.5%)79.1 µg/mL (-1.1%)-1.6%

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors (AU2018355743B2)

Sources

Safety Operating Guide

5-Phenoxypyridine-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing novel and complex heterocyclic compounds requires more than just following a generic safety sheet. It requires a mechanistic understanding of the chemical's behavior to ensure absolute safety, regulatory compliance, and environmental stewardship.

5-Phenoxypyridine-2-carbonitrile is a highly specialized intermediate frequently utilized in the synthesis of TRPC6 inhibitors and other pharmaceutical agents[1]. Because it contains both a basic pyridine moiety and a reactive carbonitrile (nitrile) group, its disposal cannot be treated as standard non-hazardous waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-Phenoxypyridine-2-carbonitrile, grounded in Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. The molecule consists of a pyridine ring, an ether-linked phenoxy group, and a carbonitrile group.

Mechanistic Hazard Analysis:

  • Pyridine Ring: Pyridines are basic and environmentally persistent. While pure pyridine is classified by the EPA as an F005/U196 listed hazardous waste[3][4], substituted derivatives like 5-Phenoxypyridine-2-carbonitrile are typically managed as characteristic hazardous wastes due to their toxicity profiles[5]. Upon combustion, the nitrogen atom generates toxic nitrogen oxides (NOx).

  • Carbonitrile Group (-C≡N): While aryl nitriles are significantly more stable than aliphatic nitriles or cyanohydrins, they can undergo exothermic hydrolysis when exposed to strong, concentrated acids or bases, potentially yielding hazardous byproducts.

Table 1: Chemical Properties & Waste Characterization
ParameterSpecification / ClassificationOperational Implication
Chemical Class Heterocyclic Aryl NitrileRequires high-temperature destruction; do not drain dispose[6].
Physical State Solid (Powder/Crystalline)Risk of aerosolization during spills; requires mechanical collection.
Reactivity Incompatible with strong oxidizers & strong acidsMust be segregated in secondary containment away from mineral acids.
Combustion Byproducts CO, CO₂, NOx, minor cyanic speciesIncineration facility must be equipped with a wet NOx scrubber.
EPA RCRA Status Characteristic Hazardous Waste (Toxicity)Must be manifested and transported by a certified waste broker[7].

Operational Waste Segregation Protocol

The integrity of a disposal plan begins at the laboratory bench. Improper segregation is the leading cause of exothermic reactions in satellite accumulation areas.

Step-by-Step Segregation Methodology:

  • Container Selection: Collect solid waste and contaminated consumables (e.g., weigh boats, pipette tips) in a high-density polyethylene (HDPE) or amber glass container. Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could slowly degrade the material.

  • Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., DMSO or Ethyl Acetate used during synthesis[1]), collect the liquid in a designated "Non-Halogenated Organic Waste" carboy.

  • Strict Isolation: Ensure the waste container is stored away from concentrated sulfuric acid, nitric acid, and strong reducing agents. Causality: Mixing nitriles with strong acids can catalyze hydrolysis, generating heat and potentially increasing the pressure inside sealed waste containers.

  • Regulatory Labeling: Label the container with the exact chemical name, the GHS "Toxic" and "Environmental Hazard" pictograms, and the initial date of accumulation. Under 40 CFR 262.16, Small Quantity Generators (SQGs) must not store this waste on-site for more than 180 days[8].

Primary Disposal Route: High-Temperature Incineration

Because 5-Phenoxypyridine-2-carbonitrile contains two nitrogen atoms (one in the pyridine ring, one in the nitrile group), standard landfill disposal is strictly prohibited. The only scientifically sound and EPA-compliant method for destruction is high-temperature rotary kiln incineration .

WasteWorkflow Gen Waste Generation (Lab Synthesis) Seg Segregation (Isolate from Acids) Gen->Seg Store Satellite Storage (<180 Days Limit) Seg->Store Trans RCRA Manifested Transport Store->Trans Inc Rotary Kiln Incineration (>1000°C) Trans->Inc Scrub Wet Scrubber (NOx Neutralization) Inc->Scrub

Fig 1: End-to-end laboratory waste lifecycle and destruction pathway for 5-Phenoxypyridine-2-carbonitrile.

Incineration Workflow:

  • Waste Profiling: Your designated waste broker[7] will sample and profile the waste to confirm the absence of heavy metals and halogens, ensuring it qualifies for standard organic incineration.

  • Thermal Destruction: The material is injected into a primary combustion chamber operating at >1000°C. Causality: This extreme temperature is required to break the robust aromatic pyridine ring and the triple bond of the carbonitrile group, converting the carbon backbone to CO₂.

  • Scrubbing (Critical Step): The combustion of the nitrogenous groups yields nitrogen oxides (NOx). The incinerator's secondary chamber routes these exhaust gases through an alkaline wet scrubber to neutralize the NOx into harmless aqueous nitrates before atmospheric release.

Emergency Spill Response & Decontamination

In the event of a localized benchtop or floor spill, immediate action is required to prevent aerosol inhalation and surface contamination. Do not use water to flush the spill, as this spreads the contaminant and violates drain disposal regulations[6].

SpillResponse Spill Solid Chemical Spill Detected PPE Don PPE (Nitrile Gloves, N95/Respirator) Spill->PPE Contain Contain Perimeter (Prevent Drafts/Aerosolization) PPE->Contain Collect Mechanical Collection (Non-Sparking Tools) Contain->Collect Dispose Transfer to RCRA Solid Waste Container Collect->Dispose

Fig 2: Immediate operational response pathway for localized laboratory spills.

Step-by-Step Spill Protocol:

  • Secure the Area: Halt all nearby operations. Ensure local exhaust ventilation (fume hoods) is running, but avoid creating cross-drafts that could aerosolize the fine powder.

  • Don PPE: Personnel must wear heavy nitrile gloves (standard latex is insufficient for pyridine derivatives), chemical splash goggles, and a lab coat[2].

  • Mechanical Collection: Using a static-free, non-sparking brush and dustpan, gently sweep up the solid. Causality: Sweeping too aggressively can create a dust cloud, increasing inhalation risk.

  • Surface Decontamination: Once the bulk solid is removed, wipe the area with a disposable towel dampened with a compatible solvent (e.g., a small amount of ethanol or isopropanol) to dissolve and pick up residual micro-particles.

  • Waste Consolidation: Place all recovered powder, contaminated dustpans, and solvent-soaked wipes into a designated hazardous waste bag. Seal and label immediately.

References

  • JP2021500390A - Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor - Google Patents.
  • Chemical Waste Management Guide - Auburn University. Available at:[Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Available at:[Link]

  • EPA HAZARDOUS WASTE CODES - Western Kentucky University. Available at:[Link]

  • Pyridine | CASRN 110-86-1 | DTXSID9021924 - US EPA, ORD. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document - US EPA. Available at:[Link]

  • Hazardous Waste Management in the Laboratory - Lab Manager. Available at:[Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Phenoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical and chemical research, the introduction of novel compounds necessitates a rigorous and proactive approach to laboratory safety. 5-Phenoxypyridine-2-carbonitrile, a key building block in modern synthetic chemistry, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

While a specific Safety Data Sheet (SDS) for 5-Phenoxypyridine-2-carbonitrile may not be readily available, by examining its structural motifs—a pyridine ring and a nitrile group—we can infer potential hazards and establish robust safety protocols. Pyridine-containing compounds can be volatile and may possess a strong, unpleasant odor.[1] Nitrile compounds, or organic cyanides, can be toxic if ingested, inhaled, or absorbed through the skin. Therefore, a cautious and well-informed approach is paramount.

I. Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even selected, the primary goal is to minimize exposure through robust engineering controls. All manipulations of 5-Phenoxypyridine-2-carbonitrile, especially when in powdered form, must be conducted within a certified chemical fume hood.[1][2] This is non-negotiable. The volatile nature of pyridine derivatives and the potential for fine powders to become airborne necessitate this level of containment.[1]

Key Engineering Control Points:

  • Chemical Fume Hood: Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height. All work, including weighing, dissolving, and transferring the compound, should be performed deep within the hood.[3]

  • Ventilation: The laboratory should have adequate general ventilation to supplement the localized exhaust of the fume hood.[4][5][6]

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with 5-Phenoxypyridine-2-carbonitrile to prevent cross-contamination.[7]

II. Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and critical barrier between the researcher and the chemical. The selection of appropriate PPE for handling 5-Phenoxypyridine-2-carbonitrile should be based on a thorough risk assessment of the specific procedures being performed.

A. Hand Protection: More Than Just a Glove

Glove selection is one of the most critical aspects of handling this compound. The choice of glove material must be based on its resistance to both the solid compound and any solvents used to dissolve it.

  • Nitrile Gloves: Nitrile gloves are an excellent starting point for handling many chemicals, including those with pyridine and nitrile functionalities.[1][3][8][9] They offer good resistance to a wide range of chemicals and are a suitable choice for handling the solid compound.[8][9][10] However, their performance against specific solvents can vary.

  • Double Gloving: For enhanced protection, especially when working with solutions or for extended periods, wearing two pairs of nitrile gloves is a recommended practice.[7][11] This provides an additional layer of security against pinhole leaks and allows for the safe removal of the outer glove if it becomes contaminated.

  • Solvent Considerations: When 5-Phenoxypyridine-2-carbonitrile is dissolved in a solvent, the choice of glove must be compatible with that solvent. For instance, while nitrile gloves offer good protection against many solvents, their breakthrough time can be short for others like pyridine.[12] Always consult a glove compatibility chart for the specific solvent you are using.[13][14][15]

  • Regular Glove Changes: Gloves should be changed frequently, at least every two hours, and immediately if contamination is suspected.[7]

Table 1: Glove Selection Guide for Common Solvents

SolventRecommended Glove TypeRationale
Dimethyl Sulfoxide (DMSO)Nitrile (double-gloved)Good resistance for short-term use.
Dichloromethane (DCM)Viton® or laminate film glovesNitrile gloves have poor resistance to DCM.
PyridineButyl rubber or laminate film glovesNitrile gloves offer limited protection against pyridine.[12]
Ethanol/MethanolNitrileGood resistance.[10]

This table provides general guidance. Always consult the manufacturer's specific glove compatibility data.

B. Eye and Face Protection: An Uncompromised Shield
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields that comply with ANSI Z87.1 or equivalent standards are required for any work with 5-Phenoxypyridine-2-carbonitrile.[4]

  • Chemical Splash Goggles: When there is a risk of splashes, such as during solution transfers or when working with larger quantities, chemical splash goggles offer superior protection.[1][3]

  • Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles.[11]

C. Protective Clothing: Covering All Bases
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory to protect against splashes and spills.[1][3]

  • Apron: For larger-scale work or when there is a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety requirement and is non-negotiable when handling any hazardous chemical.[3]

D. Respiratory Protection: A Considered Approach

In most laboratory-scale operations conducted within a properly functioning chemical fume hood, respiratory protection should not be necessary. However, if there is a potential for aerosol generation that cannot be controlled by engineering means, or in the event of a spill, respiratory protection may be required.[16]

  • Respirator Selection: The type of respirator and cartridge must be selected based on the specific hazards and potential exposure levels. A respirator with an organic vapor cartridge would be appropriate for pyridine-like compounds.[16]

  • Fit Testing and Training: It is crucial to remember that the use of a respirator requires a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134) and other regulatory bodies.

III. Operational Plans: Step-by-Step Guidance for Safe Handling

A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure.

A. Weighing and Dispensing the Solid Compound
  • Preparation: Before starting, ensure the chemical fume hood is clean and free of clutter. Line the work surface with absorbent bench paper.[7]

  • Tare Container: Tare a sealed container on a balance located outside the fume hood.

  • Dispensing: Inside the fume hood, carefully dispense the desired amount of 5-Phenoxypyridine-2-carbonitrile into the tared container.[7]

  • Seal and Weigh: Securely seal the container before removing it from the fume hood to weigh it.[7]

  • Return to Hood: Immediately return the sealed container to the fume hood for any further manipulations.[7]

B. Preparing Solutions
  • Solvent Addition: Add the solvent to the sealed container containing the solid compound inside the fume hood.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. If sonication is required, ensure the container is properly sealed.

  • Transfers: Use a syringe or a cannula for transferring solutions to minimize the risk of spills and exposure.

IV. Disposal Plans: Responsible Management of Chemical Waste

Proper disposal of 5-Phenoxypyridine-2-carbonitrile and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.[2]

A. Waste Segregation
  • Dedicated Waste Container: All solid waste contaminated with 5-Phenoxypyridine-2-carbonitrile (e.g., gloves, weigh boats, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing 5-Phenoxypyridine-2-carbonitrile should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[17] Do not mix incompatible waste streams.[18]

B. Labeling

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Phenoxypyridine-2-carbonitrile".[2][17]

C. Storage

Waste containers should be kept sealed and stored in a designated satellite accumulation area within the laboratory until they are collected by the institution's environmental health and safety (EHS) department.[2]

V. Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential.

A. Spills
  • Minor Spills (inside a fume hood):

    • Alert nearby personnel.

    • Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent).[2] Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

    • Working from the outside in, apply the absorbent material to the spill.[19]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[19]

    • Decontaminate the area with a suitable solvent and then with soap and water.[19]

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EHS department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

B. Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[4] Hold the eyelids open and continue to rinse. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide artificial respiration if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

VI. Visual Workflows

To further enhance understanding and compliance, the following diagrams illustrate the key procedural workflows for handling 5-Phenoxypyridine-2-carbonitrile.

Donning PPE Workflow

PPE_Donning Start Start: Prepare for Lab Work LabCoat 1. Don Lab Coat (fully buttoned) Start->LabCoat Goggles 2. Don Safety Goggles (and face shield if needed) LabCoat->Goggles Gloves 3. Don Inner Pair of Nitrile Gloves Goggles->Gloves OuterGloves 4. Don Outer Pair of Nitrile Gloves (over the cuff of the lab coat) Gloves->OuterGloves Ready Ready for Chemical Handling OuterGloves->Ready

Caption: Sequential process for correctly donning Personal Protective Equipment.

Doffing PPE Workflow

PPE_Doffing Start Start: Leaving the Work Area OuterGloves 1. Remove Outer Gloves (peel off without touching the outside) Start->OuterGloves InnerGloves 2. Remove Inner Gloves (peel off without touching the outside) OuterGloves->InnerGloves LabCoat 3. Remove Lab Coat (handle by the inside) InnerGloves->LabCoat Goggles 4. Remove Goggles LabCoat->Goggles WashHands 5. Wash Hands Thoroughly Goggles->WashHands End Exit Laboratory WashHands->End

Caption: Step-by-step procedure for the safe removal of contaminated PPE.

Waste Disposal Workflow

Waste_Disposal Start Generated Chemical Waste Segregate 1. Segregate Waste (Solid vs. Liquid) Start->Segregate Label 2. Label Waste Containers ('Hazardous Waste' + Chemical Name) Segregate->Label Seal 3. Securely Seal Containers Label->Seal Store 4. Store in Satellite Accumulation Area Seal->Store Collection 5. Await EHS Collection Store->Collection

Caption: A systematic process for the safe disposal of chemical waste.

VII. Conclusion: A Commitment to Safety

The safe handling of 5-Phenoxypyridine-2-carbonitrile is not merely a matter of following a checklist; it is a mindset that prioritizes risk assessment, preparedness, and a thorough understanding of the potential hazards. By implementing robust engineering controls, selecting the appropriate PPE, adhering to detailed operational and disposal plans, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This commitment to safety not only protects individuals but also fosters a research environment where scientific discovery can flourish responsibly.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Vertex AI Search.
  • SAFETY DATA SHEET. (2011, September 30). ThermoFisher.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • Gloves Chemical Resistance Chart. Gloves By Web.
  • Glove Chemical Resistance & Barrier Guide. Diamed.
  • Decontamination, cleaning and disinfection - Infection Prevention Control. NHS.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. Actylis.
  • Chemical Waste Disposal Guidelines. Emory University.
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Hazchem Safety.
  • Chemical waste disposal. University of St. Andrews.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. - TMI. (2020, July 6). University of California, Irvine.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. Benchchem.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia. ChemSupply Australia.
  • SAFETY DATA SHEET - ThermoFisher. (2011, September 30). ThermoFisher.
  • Chemical Resistance Reference Chart. Medicom.
  • Disposal of Chemical Waste - Safety Office. University of Birmingham.
  • Cleaning Up Biohazardous Spills - Biosafety Program - University of Tennessee, Knoxville. University of Tennessee, Knoxville.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, April 11). Spectrum Chemical.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Safety Data Sheet - MedchemExpress.com. (2025, December 8). MedchemExpress.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
  • Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. University of Pennsylvania.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile - Benchchem. Benchchem.
  • Appendix C BBP Spill Cleanup Procedures for Spill Bag - Duke Facilities Management. Duke University.
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26). Penta.
  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. Queen Mary University of London.
  • Safety Data Sheet - Cayman Chemical. (2025, September 24). Cayman Chemical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.